molecular formula C40H43ClFN5O5S B12394187 JNJ-4355

JNJ-4355

Cat. No.: B12394187
M. Wt: 760.3 g/mol
InChI Key: LUVOYGUFQRWXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHEMBL5307201 is a Unknown drug.

Properties

Molecular Formula

C40H43ClFN5O5S

Molecular Weight

760.3 g/mol

IUPAC Name

17-chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid

InChI

InChI=1S/C40H43ClFN5O5S/c1-24-36-33-11-10-32(41)38(36)37-25(2)43-47(13-15-51-17-16-50-4)34(37)23-53-22-29-21-30(45(3)44-29)8-6-26-18-27-20-28(42)7-9-31(27)35(19-26)52-14-5-12-46(33)39(24)40(48)49/h7,9-11,18-21H,5-6,8,12-17,22-23H2,1-4H3,(H,48,49)

InChI Key

LUVOYGUFQRWXGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCCOC3=CC(=CC4=C3C=CC(=C4)F)CCC5=CC(=NN5C)CSCC6=C(C(=NN6CCOCCOC)C)C7=C(C=CC2=C17)Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of JNJ-4355

Introduction

This compound is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2][3] MCL1, a member of the B-cell lymphoma 2 (BCL-2) protein family, is a critical regulator of the intrinsic apoptotic pathway.[2][4] Its overexpression is a common feature in various human cancers, particularly hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma, where it is associated with tumorigenesis and resistance to therapy.[2][4] this compound was developed as a next-generation MCL1 inhibitor with improved physicochemical properties to address the shortcomings of earlier compounds.[2][5] This document provides a detailed overview of the mechanism of action, quantitative data, and key experimental methodologies used to characterize this compound.

Core Mechanism of Action: Inducing Apoptosis

The fundamental mechanism of this compound is the direct inhibition of MCL1, which restores the cell's natural process of programmed cell death, or apoptosis.[1] In healthy and cancerous cells, a delicate balance between pro-survival (anti-apoptotic) and pro-apoptotic proteins governs cell fate.[6]

The Role of MCL1 in Cancer Cell Survival: Anti-apoptotic proteins, including MCL1, BCL-2, and BCL-XL, function by binding to and sequestering pro-apoptotic "effector" proteins, primarily BAK and BAX.[2][6] This sequestration prevents BAK and BAX from oligomerizing at the mitochondrial outer membrane.[1][6]

This compound's Therapeutic Intervention: this compound, a 1,4-indolyl macrocycle, binds with high affinity to the hydrophobic groove of MCL1, the same site that MCL1 uses to bind pro-apoptotic proteins.[2][4] This competitive binding displaces BAK and BAX from MCL1.[2][5] Once liberated, BAK and BAX are free to oligomerize, forming pores in the mitochondrial outer membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a key irreversible step in the intrinsic apoptotic pathway.[2][4] The formation of these pores leads to the release of intermembrane space proteins, such as cytochrome c, into the cytoplasm. This event triggers the formation of the apoptosome and subsequent activation of a caspase cascade, culminating in the execution of apoptosis and cell death.[2][4]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the MCL1-mediated survival pathway and its inhibition by this compound, as well as a high-level workflow for its characterization.

MCL1_Survival_Pathway cluster_0 Normal State (MCL1 Active) MCL1 MCL1 Complex MCL1 : BAK/BAX Complex MCL1->Complex BAK_BAX BAK / BAX BAK_BAX->Complex MOMP MOMP (Blocked) Complex->MOMP Inhibits Apoptosis Apoptosis (Inhibited) MOMP->Apoptosis

Caption: MCL1 sequesters pro-apoptotic proteins BAK/BAX, inhibiting apoptosis.

JNJ4355_Mechanism_of_Action cluster_1 This compound Intervention JNJ4355 This compound MCL1 MCL1 JNJ4355->MCL1 Inhibits BAK_BAX Free BAK / BAX MCL1->BAK_BAX Releases MOMP MOMP (Activated) BAK_BAX->MOMP Caspases Caspase Activation MOMP->Caspases Cytochrome c release Apoptosis Apoptosis (Induced) Caspases->Apoptosis Experimental_Workflow cluster_2 This compound Characterization Workflow Biochem Biochemical Assay (HTRF) Potency Potency (Ki) Biochem->Potency Cellular Cellular Assays (Caspase Glo) Efficacy Cellular Efficacy (AC50) Target Engagement Cellular->Efficacy Selectivity Selectivity Profiling (BCL-2 family, CEREP Panel) Safety Off-Target Profile Selectivity->Safety InVivo In Vivo Models (Xenografts) TumorRegression Tumor Regression PK/PD InVivo->TumorRegression Potency->Cellular Efficacy->InVivo

References

JNJ-4355: A Technical Guide to a Selective MCL-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a key factor in the survival and proliferation of various cancer cells, contributing to tumor progression and resistance to therapy.[1] JNJ-4355 has emerged as a highly potent and selective small-molecule inhibitor of MCL-1, demonstrating significant promise in preclinical studies for the treatment of hematological malignancies.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action

This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the MCL-1 protein.[3] This action disrupts the interaction between MCL-1 and pro-apoptotic proteins such as BAK and BAX.[2][3] The release of BAK and BAX from MCL-1 sequestration leads to their activation and subsequent oligomerization at the mitochondrial outer membrane, forming pores that result in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[4] This cascade ultimately activates caspases, the executioners of apoptosis, leading to programmed cell death in MCL-1-dependent cancer cells.[4]

Signaling Pathway

The following diagram illustrates the central role of MCL-1 in the intrinsic apoptotic pathway and the mechanism of its inhibition by this compound.

MCL1_Pathway MCL-1 Signaling Pathway and this compound Inhibition cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm MOM Mitochondrial Outer Membrane CytoC Cytochrome c Caspase9 Caspase-9 CytoC->Caspase9 Activation MCL1 MCL-1 BAK BAK MCL1->BAK Inhibition BAX BAX MCL1->BAX Inhibition BAK->MOM Pore Formation BAX->MOM Pore Formation JNJ4355 This compound JNJ4355->MCL1 Inhibition Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Caption: MCL-1 pathway and this compound inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity for MCL-1.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypePotency (Ki)Reference
hMCL-1 HTRF0.016 nM [2]
hBCL-XLHTRF>5000 nM[2]
hBCL2HTRF>3.75 µM[5]
hBCL2A1 (BFL-1)HTRF>5 µM[5]

Table 2: Cellular Activity of this compound in Hematological Cancer Cell Lines

Cell LineCancer TypeAssay TypePotency (AC50)Reference
MOLP-8 Multiple MyelomaCaspase-Glo8.7 nM [3]
AML Patient Samples (n=16) Acute Myeloid LeukemiaCell Viability< 1 to 595 nM [2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MCL-1 Binding

This assay is used to determine the binding affinity (Ki) of this compound to the MCL-1 protein.

  • Principle: The assay is based on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant tagged MCL-1 protein is labeled with an antibody conjugated to the donor, and a biotinylated peptide known to bind MCL-1 is labeled with streptavidin-conjugated acceptor. When the peptide binds to MCL-1, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competing compound like this compound will displace the labeled peptide, leading to a decrease in the FRET signal.

  • Materials:

    • Recombinant human MCL-1 protein (tagged)

    • Anti-tag antibody conjugated to Europium cryptate (donor)

    • Biotinylated MCL-1 binding peptide (e.g., from BIM or NOXA)

    • Streptavidin-conjugated d2 (acceptor)

    • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

    • This compound and other test compounds

    • 384-well low-volume white plates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add the MCL-1 protein and the anti-tag donor antibody. Incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Add the biotinylated peptide and the streptavidin-acceptor.

    • Add the serially diluted this compound or vehicle control to the wells.

    • Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, with excitation at ~320-340 nm and emission at 620 nm (donor) and 665 nm (acceptor).

    • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation.

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This assay quantifies the induction of apoptosis in cancer cells treated with this compound by measuring the activity of executioner caspases 3 and 7.

  • Principle: The Caspase-Glo® 3/7 reagent contains a luminogenic substrate (containing the DEVD peptide sequence) for caspase-3 and -7. Upon cleavage by active caspases, a substrate for luciferase is released, which in turn generates a luminescent signal that is proportional to the amount of caspase activity.

  • Materials:

    • MOLP-8 or other relevant cancer cell lines

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound

    • Caspase-Glo® 3/7 Assay System (Promega)

    • White-walled 96-well plates suitable for luminescence readings

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well white-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 24 hours).

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.

    • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

    • Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells. Plot the normalized luminescence against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the AC50 (the concentration that elicits a half-maximal response).

In Vivo Xenograft Models

This model is used to confirm that this compound can disrupt the MCL-1:BAK complex in a living organism.

  • Procedure:

    • Cell Culture and Implantation: Culture MOLM-13 cells in appropriate media. Inject a specific number of cells (e.g., 5-10 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

    • Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Administer this compound intravenously (IV) at a specified dose.

    • Tumor Harvesting and Analysis: At various time points after treatment, euthanize the mice and excise the tumors. Prepare tumor lysates for co-immunoprecipitation and Western blot analysis.

This model is used to evaluate the anti-tumor efficacy of this compound.

  • Procedure:

    • Cell Culture and Implantation: Culture MOLP-8 cells and inject them subcutaneously into immunodeficient mice.

    • Tumor Growth and Treatment: Once tumors reach a specific volume, randomize the mice into treatment and control groups. Administer a single IV bolus dose of this compound (e.g., 10 mg/kg) or vehicle control.

    • Efficacy Assessment: Monitor tumor volume regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity. The study endpoint can be a specific tumor volume or a predetermined time point.

    • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess for tumor regression.

Co-Immunoprecipitation (Co-IP) for MCL-1:BAK Complex Disruption

This technique is used to demonstrate that this compound disrupts the interaction between MCL-1 and its pro-apoptotic binding partner, BAK.

  • Principle: An antibody specific to MCL-1 is used to pull down MCL-1 and any proteins bound to it from a cell or tumor lysate. The immunoprecipitated complex is then analyzed by Western blotting to detect the presence of BAK. A decrease in the amount of BAK co-immunoprecipitated with MCL-1 in this compound-treated samples compared to control samples indicates disruption of the complex.

  • Materials:

    • Cell or tumor lysates

    • Anti-MCL-1 antibody for immunoprecipitation

    • Protein A/G magnetic beads or agarose (B213101) resin

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Wash buffer (e.g., PBS with 0.1% Tween-20)

    • Elution buffer (e.g., Laemmli sample buffer)

    • Anti-MCL-1 and anti-BAK antibodies for Western blotting

  • Procedure:

    • Lysate Preparation: Lyse cells or homogenized tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

    • Immunoprecipitation: Incubate the lysate with the anti-MCL-1 antibody to allow the formation of the antibody-antigen complex. Add protein A/G beads to capture the immune complexes.

    • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads by boiling in elution buffer.

    • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against MCL-1 and BAK, followed by appropriate HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using a chemiluminescence detection system.

    • Data Analysis: Compare the intensity of the BAK band in the this compound-treated samples to the control samples.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of a selective MCL-1 inhibitor like this compound.

Experimental_Workflow Preclinical Evaluation Workflow for MCL-1 Inhibitors cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Biochemical Biochemical Assays (e.g., HTRF) Cellular Cellular Assays (e.g., Caspase-Glo) Biochemical->Cellular Potency Confirmation Selectivity Selectivity Profiling (vs. BCL-2, BCL-XL) Cellular->Selectivity Functional Selectivity PK Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity->PK Candidate Selection TargetEngagement Target Engagement (Co-IP in Xenografts) PK->TargetEngagement Efficacy Efficacy Studies (Xenograft Models) TargetEngagement->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Preclinical evaluation workflow.

Conclusion

This compound is a potent and highly selective MCL-1 inhibitor with demonstrated preclinical activity in models of hematological malignancies. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on MCL-1 as a therapeutic target. Further investigation into the clinical efficacy and safety of this compound is warranted to fully realize its potential as a novel cancer therapy.

References

An In-depth Technical Guide on the Role of JNJ-4355 in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-4355, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a key mechanism of cancer cell survival and resistance to therapy, making it a critical target in oncology.[1][2] this compound induces apoptosis by disrupting the interaction of MCL-1 with pro-apoptotic proteins, thereby triggering the intrinsic apoptotic cascade.[1][3]

Core Mechanism of Action

This compound is a macrocyclic compound designed to specifically target the BH3-binding groove of MCL-1 with high affinity.[1] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis.[1][2][3] Anti-apoptotic proteins like MCL-1 and Bcl-2 prevent programmed cell death by sequestering pro-apoptotic "effector" proteins such as BAK and BAX.[1][3] By inhibiting MCL-1, this compound liberates these pro-apoptotic partners, leading to mitochondrial outer membrane permeabilization (MOMP), subsequent caspase activation, and ultimately, apoptosis.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeParameterValueCell Line/System
HTRF AssayKi0.015 nMBiochemical
HTRF AssayKi18 pMBiochemical
Caspase-Glo AssayAC5012 nMMOLP-8
Caspase-Glo AssayAC5069 nMKMS12PE
Cell Killing AssayAC500.29-75 nMAML Patient-Derived Samples
Cell Killing AssayAC508.7 nMMOLP-8

AC50: Half-maximal activity concentration; HTRF: Homogeneous Time-Resolved Fluorescence; Ki: Inhibition constant.

Table 2: Selectivity Profile of this compound

TargetKi
hBCL2> 3.75 µM
hBCL2A1 (BFL-1)> 5 µM
hBCL2L1 (BCL-XL)> 5 µM

Data demonstrates high selectivity for MCL-1 over other Bcl-2 family members.[3][4]

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the intrinsic apoptosis pathway and the mechanism of action for this compound. Under normal conditions, MCL-1 sequesters pro-apoptotic proteins like BAK and BAX. This compound inhibits MCL-1, leading to the release of BAK/BAX, which then oligomerize at the mitochondrial membrane, initiating the apoptotic cascade.

G cluster_0 Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) CytoC Cytochrome c MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis JNJ4355 This compound MCL1 MCL-1 JNJ4355->MCL1 BAK_BAX BAK / BAX MCL1->BAK_BAX BAK_BAX->MOMP

This compound Mechanism of Action in Apoptosis Induction.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MCL-1 Inhibition

  • Objective: To determine the biochemical potency (Ki) of this compound against MCL-1.

  • Principle: This is a competitive binding assay that measures the displacement of a fluorescently labeled BH3 peptide from the MCL-1 protein.

  • Materials:

    • Recombinant human MCL-1 protein

    • Fluorescently labeled BH3 peptide (e.g., from BIM)

    • This compound compound dilutions

    • HTRF detection reagents (e.g., anti-tag antibodies labeled with donor and acceptor fluorophores)

    • Assay buffer (e.g., PBS with 0.05% Tween-20)

    • 384-well microplates

  • Procedure:

    • Add MCL-1 protein to each well of the microplate.

    • Add serial dilutions of this compound or vehicle control.

    • Add the fluorescently labeled BH3 peptide to all wells.

    • Incubate the plate at room temperature to allow binding to reach equilibrium.

    • Add HTRF detection reagents.

    • Incubate to allow antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence resonance energy transfer (FRET) signal.

  • Data Analysis: The decrease in the FRET signal is proportional to the displacement of the labeled peptide by this compound. The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

2. Caspase-Glo® 3/7 Assay for Apoptosis Induction

  • Objective: To measure the induction of apoptosis in cancer cell lines treated with this compound by quantifying caspase-3 and -7 activity.

  • Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. The cleavage of the substrate by activated caspases releases a substrate for luciferase, generating a luminescent signal.

  • Materials:

    • Cancer cell lines (e.g., MOLP-8, KMS12PE)

    • Cell culture medium and supplements

    • This compound compound dilutions

    • Caspase-Glo® 3/7 Reagent

    • White-walled, multi-well plates suitable for luminescence measurements

  • Procedure:

    • Seed cells in the multi-well plates and allow them to attach overnight.

    • Treat cells with a range of concentrations of this compound or vehicle control.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. The AC50 value is determined by plotting the luminescence signal against the log of the this compound concentration.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a novel MCL-1 inhibitor like this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Biochem_Assay Biochemical Assay (e.g., HTRF) Determine Ki Cell_Viability Cell-Based Assay (e.g., Caspase-Glo) Determine AC50 Biochem_Assay->Cell_Viability Selectivity Selectivity Panel (vs. Bcl-2, Bcl-xL, etc.) Cell_Viability->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics (e.g., Complex Disruption) Selectivity->PK_PD Efficacy Xenograft Models (e.g., MOLM-13, MOLP-8) Tumor Regression PK_PD->Efficacy

Workflow for the Evaluation of this compound.

In Vivo Efficacy

This compound has demonstrated significant in vivo activity. In a MOLM-13 (AML) human xenograft mouse model, this compound was shown to disrupt MCL-1:BAK complexes.[1] Furthermore, a single intravenous dose of 10 mg/kg in a MOLP-8 (multiple myeloma) xenograft model resulted in complete tumor regression for over 25 days.[1][3] These findings underscore the therapeutic potential of this compound in hematological malignancies.

References

An In-depth Technical Guide to the Discovery and Development of JNJ-4355

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of JNJ-4355, a highly potent and selective Mcl-1 inhibitor. The information is curated for professionals in the field of oncology and drug development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Introduction and Rationale

The BCL-2 protein family is a critical regulator of the intrinsic pathway of apoptosis, or programmed cell death.[1][2] Dysregulation of this pathway is a common feature in cancer, leading to uncontrolled cell survival and resistance to therapy.[1][2] Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the BCL-2 family, is frequently overexpressed in various hematological malignancies and solid tumors, making it a compelling therapeutic target.[1][2][3] The clinical success of venetoclax, a selective BCL-2 inhibitor, has spurred the development of inhibitors targeting other anti-apoptotic proteins like Mcl-1.[1][2]

This compound was developed by scientists at Janssen as a next-generation Mcl-1 inhibitor, designed to overcome the limitations of earlier compounds.[4] The key objectives were to develop a potent inhibitor with a short half-life, high clearance, and a low volume of distribution to allow for better control of exposure and an improved therapeutic index.[4] Intravenous administration was chosen to achieve this pharmacokinetic profile.[4]

Mechanism of Action

This compound is a potent and selective inhibitor of Mcl-1.[4][5] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic "effector" proteins like BAK and BAX, preventing them from oligomerizing at the mitochondrial outer membrane.[1][2][3][5] This oligomerization is a key step leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.[1][2]

By binding to the BH3-binding groove of Mcl-1 with high affinity, this compound displaces pro-apoptotic proteins, freeing them to induce apoptosis. This disruption of the Mcl-1:BAK complex is a central aspect of its mechanism of action.[1][4]

Below is a diagram illustrating the role of Mcl-1 in the apoptosis pathway and the mechanism of inhibition by this compound.

cluster_0 Normal Cell Survival cluster_1 This compound Action Mcl1 Mcl-1 Bak BAK/BAX Mcl1->Bak Sequesters Apoptosis_inhibited Apoptosis Inhibited Bak->Apoptosis_inhibited Inhibited from inducing JNJ4355 This compound Mcl1_2 Mcl-1 JNJ4355->Mcl1_2 Inhibits Bak_2 BAK/BAX Mcl1_2->Bak_2 Apoptosis_induced Apoptosis Induced Bak_2->Apoptosis_induced Induces

Caption: Mcl-1 signaling pathway and this compound inhibition.

Physicochemical and Pharmacokinetic Properties

This compound was optimized for improved physicochemical properties to enhance its drug-like characteristics.

PropertyValueReference
Chemical Class1,4-indolyl macrocycle[1][2]
CHI LogD7.42.35[1][2]
EPSA151 Ų[1][2]
Equilibrium Solubility (pH 7)3.14 mM[1][2]
Protein Binding99.93%[1][2]

In Vitro Potency and Selectivity

This compound demonstrates high potency against Mcl-1 and excellent selectivity over other BCL-2 family members.

TargetKiReference
hMCL-1 0.016 nM (18 pM) [1][4]
hBCL-XL>5000 nM[4]
hBCL2>3.75 µM[5][6]
hBCL2A1 (BFL-1)>5 µM[5][6]
Cell LineAssayAC50Reference
MOLP-8 (Multiple Myeloma)Caspase Glo8.7 nM (12 nM)[1][5]
KMS12PECaspase Glo69 nM[5]
KMS12PE KOCaspase Glo>30 µM[5]
AML Patient Samples (n=16)Cell Killing<1 to 595 nM[4]
AML Patient Samples (n=27)Cell Killing0.29-75 nM (in 25/27 samples)[1][2]

Preclinical In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the in vivo activity of this compound.

Xenograft ModelExperimentDoseOutcomeReference
MOLM-13 (AML)Mcl-1:BAK complex disruptionNot specifiedDisruption of the Mcl-1:BAK complex was confirmed.[1][4]
MOLP-8 (Multiple Myeloma)Tumor regression10 mg/kg single IV bolusEradication of tumors for over 25 days.[4]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

6.1. Homogeneous Time Resolved Fluorescence (HTRF) Assay for Ki Determination

  • Objective: To determine the binding affinity (Ki) of this compound to Mcl-1 and other BCL-2 family proteins.

  • Principle: This assay measures the disruption of a protein-protein interaction. In this case, the interaction between Mcl-1 and a biotinylated BH3 peptide.

  • Protocol:

    • Recombinant human Mcl-1 protein is mixed with a biotinylated BIM BH3 peptide.

    • Europium cryptate-labeled streptavidin (donor) and XL665-labeled anti-tag antibody (acceptor) are added.

    • In the absence of an inhibitor, the binding of the BH3 peptide to Mcl-1 brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

    • This compound is serially diluted and added to the reaction mixture.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The HTRF signal is read on a compatible plate reader. The decrease in the FRET signal is proportional to the displacement of the BH3 peptide by this compound.

    • The IC50 values are calculated from the dose-response curves and converted to Ki values using the Cheng-Prusoff equation.

6.2. Caspase-Glo® 3/7 Assay for Cellular Potency (AC50)

  • Objective: To measure the induction of apoptosis in cancer cell lines by this compound.

  • Principle: This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Protocol:

    • Cancer cell lines (e.g., MOLP-8, KMS12PE) are seeded in 96-well plates and allowed to attach overnight.

    • This compound is serially diluted and added to the cells.

    • The plates are incubated for a specified period (e.g., 24-48 hours).

    • The Caspase-Glo® 3/7 Reagent is added to each well. This reagent contains a luminogenic caspase-3/7 substrate.

    • The plate is incubated at room temperature to allow for cell lysis and the caspase reaction to occur.

    • The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

    • The AC50 values are determined from the dose-response curves.

6.3. Xenograft Efficacy Studies

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth is monitored.

  • Protocol:

    • Immunodeficient mice (e.g., NOD-SCID) are subcutaneously inoculated with a suspension of human cancer cells (e.g., MOLM-13 or MOLP-8).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into vehicle control and treatment groups.

    • This compound is administered intravenously as a single bolus dose (e.g., 10 mg/kg).

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • For mechanism of action studies (e.g., Mcl-1:BAK complex disruption), tumors may be harvested at specific time points after treatment for analysis by co-immunoprecipitation and Western blotting.

    • The study is continued until tumors in the control group reach a predetermined size, or for a specified duration to assess long-term tumor regression.

Experimental Workflows

The following diagrams illustrate the typical workflows for the discovery and preclinical evaluation of this compound.

cluster_0 In Vitro Characterization HTRF HTRF Assay (Binding Affinity) Selectivity Selectivity Panel (BCL-2 Family) HTRF->Selectivity Assess Specificity CaspaseGlo Caspase-Glo Assay (Cellular Potency) Selectivity->CaspaseGlo Confirm Cellular Activity PatientSamples AML Patient Sample Screening CaspaseGlo->PatientSamples Evaluate Clinical Relevance

Caption: In Vitro Characterization Workflow for this compound.

cluster_1 In Vivo Evaluation Xenograft Establish Xenograft Model (e.g., MOLM-13, MOLP-8) Dosing IV Bolus Dosing (e.g., 10 mg/kg) Xenograft->Dosing PD_Analysis Pharmacodynamic Analysis (Mcl-1:BAK Disruption) Dosing->PD_Analysis Confirm Target Engagement Efficacy Efficacy Assessment (Tumor Regression) Dosing->Efficacy Measure Anti-tumor Effect

Caption: In Vivo Preclinical Evaluation Workflow.

Safety and Therapeutic Index

While demonstrating promising efficacy, rat safety studies indicated a narrow therapeutic index for this compound, with on-target apoptosis in the heart being a potential concern.[4] This highlights the critical role of Mcl-1 in the survival of certain healthy tissues and underscores the importance of a well-controlled pharmacokinetic profile to manage the therapeutic window.

Conclusion

This compound is a potent and selective Mcl-1 inhibitor with significant anti-tumor activity in preclinical models of hematological malignancies. Its development was guided by a strategy to optimize for a short pharmacokinetic profile to improve its therapeutic index. The data presented in this guide summarize the key characteristics of this compound and provide a foundation for its further investigation as a potential therapeutic agent for Mcl-1-dependent cancers. The detailed experimental protocols and workflows offer a practical resource for researchers in the field.

References

JNJ-4355: A Technical Guide to MCL-1 Target Engagement in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target engagement of JNJ-4355, a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a key mechanism of survival and therapeutic resistance in various cancers, making it a critical target for oncology drug development. This guide details the mechanism of action, quantitative measures of target engagement, and the experimental protocols used to characterize the interaction of this compound with its target in cancer cells.

Core Concept: this compound Mechanism of Action

This compound is a small molecule inhibitor designed to bind with high affinity to the BH3-binding groove of the MCL-1 protein.[1] This action competitively displaces pro-apoptotic proteins, such as BAK, which are normally sequestered by MCL-1.[1][2] The release of BAK leads to its oligomerization, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).[3]

Quantitative Target Engagement and Cellular Potency

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The data presented below summarizes the key quantitative metrics of this compound's interaction with its primary target, MCL-1, and its activity in cancer cell lines.

ParameterTarget/Cell LineValueAssay TypeReference
Binding Affinity (Kᵢ) Human MCL-10.016 nM (16 pM)HTRF Assay[2]
Human MCL-118 pMNot Specified[1]
Cellular Potency (AC₅₀) MOLP-8 (Multiple Myeloma)8.7 nMCellTiter-Glo[1]
MOLP-8 (Multiple Myeloma)12 nMCaspase-Glo[4]
KMS12PE (Multiple Myeloma)69 nMCaspase-Glo[4]
AML Patient Samples (25/27 responsive)0.29 - 75 nMCell Killing Assay[1]
Selectivity (Kᵢ) hBCL2> 3.75 µMNot Specified[4]
hBCL-XL> 5 µMNot Specified[2][4]
hBCL2A1 (BFL-1)> 5 µMNot Specified[4]

Signaling Pathways and Experimental Workflows

Visual representations of the MCL-1 signaling pathway, the mechanism of this compound, and the workflows of key experimental assays are provided below to facilitate a deeper understanding of the scientific principles and methodologies.

MCL1_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol MCL1 MCL-1 BAK BAK MCL1->BAK Sequesters MOMP MOMP BAK->MOMP Induces BAX BAX BAX->MOMP Induces CytoC Cytochrome c MOMP->CytoC Release JNJ4355 This compound JNJ4355->MCL1 Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

This compound Mechanism of Action

HTRF_Workflow cluster_0 Assay Preparation cluster_1 Detection cluster_2 Data Analysis Reagents 1. Prepare Reagents: - Tagged MCL-1 Protein (e.g., GST-tag) - BH3 Peptide Probe (e.g., Biotin-tag) - this compound dilutions Plate 2. Add to 384-well plate: - MCL-1 Protein - BH3 Peptide Probe - this compound or DMSO Reagents->Plate DetectionReagents 3. Add HTRF Reagents: - Donor (e.g., Anti-GST-Eu3+) - Acceptor (e.g., Streptavidin-XL665) Plate->DetectionReagents Incubate 4. Incubate at RT DetectionReagents->Incubate Read 5. Read Plate (Ex: 320nm, Em: 620nm & 665nm) Incubate->Read Ratio 6. Calculate HTRF Ratio (665nm / 620nm) Read->Ratio Plot 7. Plot Ratio vs. [this compound] Ratio->Plot IC50 8. Determine IC₅₀/Kᵢ Plot->IC50

HTRF Competitive Binding Assay Workflow

CaspaseGlo_Workflow cluster_0 Cell Treatment cluster_1 Assay Procedure cluster_2 Data Analysis Seed 1. Seed Cancer Cells (e.g., MOLP-8) in 96-well plate Treat 2. Treat with this compound (serial dilutions) Seed->Treat Incubate_Treat 3. Incubate (e.g., 24-48h) Treat->Incubate_Treat Reagent 4. Add Caspase-Glo® 3/7 Reagent Incubate_Treat->Reagent Incubate_Assay 5. Incubate at RT (e.g., 1 hour) Reagent->Incubate_Assay Read 6. Measure Luminescence Incubate_Assay->Read Plot 7. Plot Luminescence vs. [this compound] Read->Plot EC50 8. Determine EC₅₀ Plot->EC50

References

The Structural Basis of JNJ-4355's High-Affinity Interaction with MCL-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural biology governing the interaction between the potent and selective inhibitor JNJ-4355 and its target, the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). Overexpression of MCL-1 is a key survival mechanism for various cancer cells, making it a critical target in oncology drug discovery. This compound has emerged as a promising therapeutic agent, and understanding its mechanism of action at a molecular level is paramount for further development and optimization of MCL-1 inhibitors.

Core Interaction Data

This compound, also known as JNJ-78394355, is a macrocyclic indole (B1671886) derivative that exhibits exceptional potency and selectivity for MCL-1.[1][2] This is achieved through a highly optimized set of interactions within the BH3 binding groove of MCL-1, a critical region for its pro-survival function. The binding of this compound competitively displaces pro-apoptotic proteins like BIM, BAK, and BAX, thereby triggering the intrinsic apoptotic cascade in cancer cells dependent on MCL-1 for survival.[3][4]

Quantitative Binding and Cellular Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its picomolar binding affinity and nanomolar cellular activity.

ParameterValueAssay MethodCell LineReference
Binding Affinity (Ki) 18 pMHomogeneous Time-Resolved Fluorescence (HTRF)-[4]
0.015 nMHomogeneous Time-Resolved Fluorescence (HTRF)-[5][6]
Cellular Activity (AC50) 8.7 nMCaspase-GloMOLP-8 (Multiple Myeloma)[4]
12 nMCaspase-GloMOLP-8 (Multiple Myeloma)[5]
69 nMCaspase-GloKMS12PE (Multiple Myeloma)[5]
Selectivity Profile

A key attribute of a successful therapeutic is its selectivity for the intended target over other related proteins, which minimizes off-target effects. This compound displays high selectivity for MCL-1 over other BCL-2 family members.

Off-TargetBinding Affinity (Ki)Reference
hBCL2 > 3.75 µM[5][6]
hBCL2A1 (BFL-1) > 5 µM[5][6]
hBCL2L1 (BCL-xL) > 5 µM[5][6]

Structural Insights from Co-crystal Structures

While a co-crystal structure of this compound with MCL-1 is not publicly available under its specific name, a recent study has deposited structures of highly similar macrocyclic indole derivatives, (Sa)-8 (PDB ID: 9PQ5) and (Sa)-12 (PDB ID: 9PQ6), in complex with MCL-1.[1] These structures provide a detailed view of the binding mode and key interactions that are likely conserved in the this compound/MCL-1 complex.

The structures reveal that these inhibitors occupy the canonical BH3-binding groove of MCL-1. Key interactions include a salt bridge between the carboxylate group of the inhibitor and the guanidinium (B1211019) group of Arginine 263 (R263) in MCL-1.[1] Furthermore, a naphthalene (B1677914) moiety extends into an induced pocket formed by F270 and M250, while a pyrazole (B372694) linker engages in an edge-to-face interaction with the indole core, contributing to the rigidity and high affinity of the molecule.[1]

MCL-1 Signaling and Therapeutic Intervention

MCL-1 is a central node in the intrinsic apoptosis pathway. It sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[3][7] In many cancers, including multiple myeloma and B-cell lymphomas, malignant cells are highly dependent on MCL-1 for their survival.[8][9]

The mechanism of action of this compound is to disrupt this critical survival signal. By binding to the BH3 groove of MCL-1 with high affinity, this compound displaces pro-apoptotic proteins, which are then free to trigger apoptosis.

MCL1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis MCL1 MCL-1 Pro_Apoptotic Pro-Apoptotic Proteins (BAK, BAX, BIM) MCL1->Pro_Apoptotic Pro_Apoptotic->MOMP Induces JNJ4355 This compound JNJ4355->MCL1 HTRF_Workflow start Start prepare_reagents Prepare Reagents (MCL-1, BIM-BH3, this compound) start->prepare_reagents dispense Dispense into 384-well plate prepare_reagents->dispense incubate1 Incubate (Competition) dispense->incubate1 add_detection Add HTRF Detection Reagents incubate1->add_detection incubate2 Incubate (Detection) add_detection->incubate2 read_plate Read Plate (620nm & 665nm) incubate2->read_plate analyze Analyze Data (IC50 -> Ki) read_plate->analyze end End analyze->end CaspaseGlo_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate_cells Incubate (e.g., 24h) treat_cells->incubate_cells add_reagent Add Caspase-Glo® 3/7 Reagent incubate_cells->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt read_luminescence Measure Luminescence incubate_rt->read_luminescence analyze Analyze Data (AC50) read_luminescence->analyze end End analyze->end

References

JNJ-4355: A Technical Guide to its Interaction with BCL-2 Family Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the interactions between the potent and selective MCL-1 inhibitor, JNJ-4355, and the BCL-2 family of proteins. It is intended to serve as a comprehensive resource, detailing quantitative binding data, experimental methodologies, and the underlying signaling pathways.

Core Data Presentation

The efficacy and selectivity of this compound are demonstrated through its differential binding affinities for various BCL-2 family members and its potent activity in MCL-1 dependent cancer cell lines.

Table 1: this compound In Vitro Binding Affinity and Selectivity
Target ProteinAssay TypeBinding Affinity (Ki)Selectivity vs. MCL-1
MCL-1 HTRF Assay 0.015 nM (15 pM) -
BCL-2HTRF Assay> 3.75 µM> 250,000-fold
BCL-XLHTRF Assay> 5 µM> 333,333-fold
BFL-1 (BCL2A1)HTRF Assay> 5 µM> 333,333-fold

Data sourced from publicly available information on this compound chemical probes.[1][2]

Table 2: this compound Cellular Potency
Cell LineCancer TypeAssay TypePotency (AC50)
MOLP-8 Multiple Myeloma Caspase-Glo 3/7 Assay 12 nM
KMS12PEMultiple MyelomaCaspase-Glo 3/7 Assay69 nM

AC50 values represent the concentration of this compound required to induce 50% of the maximal caspase activity, a marker of apoptosis.[2]

Signaling Pathways and Mechanism of Action

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) members determines cell fate. In many cancers, overexpression of anti-apoptotic proteins like MCL-1 sequesters pro-apoptotic effectors, preventing apoptosis and promoting cell survival.

This compound, as a highly selective MCL-1 inhibitor, disrupts this balance. By binding to the BH3-binding groove of MCL-1 with high affinity, this compound displaces pro-apoptotic proteins, particularly BAK.[3][4] This liberation of BAK allows it to oligomerize with BAX at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, activating the caspase cascade and culminating in programmed cell death.[5][6]

JNJ_4355_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MCL1 MCL-1 BAK BAK MCL1->BAK Sequesters MOMP MOMP BAK->MOMP Induces BAX BAX BAX->MOMP Induces CytoC Cytochrome c MOMP->CytoC Release CytoC_cyto Cytochrome c JNJ4355 This compound JNJ4355->MCL1 Inhibits Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytoC_cyto->Caspase9 Activates HTRF_Workflow start Start reagents Prepare Reagents: - Terbium-labeled MCL-1 (Donor) - Cy5-labeled BIM peptide (Acceptor) - this compound serial dilutions start->reagents dispense Dispense reagents into 384-well assay plate reagents->dispense incubate Incubate at room temperature dispense->incubate read Read HTRF signal on plate reader (665nm / 620nm) incubate->read analyze Analyze data to determine IC50, then calculate Ki read->analyze end End analyze->end

References

An In-depth Technical Guide to the Early-Stage Efficacy of JNJ-4355, a Potent and Selective MCL-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the early-stage, preclinical efficacy of JNJ-4355, a novel and potent small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Developed by Janssen, this compound has demonstrated significant potential in the treatment of hematological malignancies by selectively inducing apoptosis in cancer cells dependent on MCL-1 for survival. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical validation of this compound.

Core Efficacy Data

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies, demonstrating its high potency and selectivity. The quantitative data from these initial studies are summarized below.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueReference
Chemical Class1,4-indolyl macrocycle[1][2]
CHI LogD7.42.35[1][2]
Polar Surface Area (EPSA)151 Ų[1][2]
Equilibrium Solubility (pH 7)3.14 mM[1][2]
Protein Binding99.93%[1][2]

Table 2: In Vitro Potency and Selectivity of this compound

AssayTarget/Cell LineResultReference
Binding Affinity (Ki)Human MCL-10.016 nM (18 pM)[1][2][3]
Binding Affinity (Ki)Human BCL-XL>5000 nM[3]
Cellular Activity (AC50)MOLP-8 (Multiple Myeloma)8.7 nM[1][2]
Cellular Activity (AC50)Acute Myeloid Leukemia (AML) Patient Samples (n=16)< 1 to 595 nM[3]
Cellular Killing (AC50)AML Patient-Derived Samples (n=27, 25/27 evaluable)0.29-75 nM[1][2]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelCancer TypeTreatmentKey FindingsReference
Mouse XenograftMOLM-13 (AML)Not specifiedDisruption of the MCL-1:BAK complex[1][2][3]
Mouse XenograftMOLP-8 (Multiple Myeloma)Single 10 mg/kg intravenous bolus doseEradication of tumors for over 25 days[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies employed in the early-stage evaluation of this compound's efficacy.

In Vitro Efficacy Assessment in Hematological Cancer Cell Lines and Patient-Derived Samples

The potency of this compound was assessed against a panel of hematological cancer cell lines and primary samples from patients with Acute Myeloid Leukemia (AML).

  • Cell Lines and Culture: The MOLP-8 multiple myeloma cell line was cultured under standard conditions.

  • Patient-Derived Samples: Bone marrow mononuclear cells were isolated from patients with AML.

  • Viability Assay: Cell viability was assessed after treatment with a range of this compound concentrations. The half-maximal effective concentration (AC50) for cell killing was determined using standard cytotoxicity assays.

In Vivo Efficacy in Mouse Xenograft Models

The in vivo anti-tumor activity of this compound was evaluated in mouse xenograft models of AML and multiple myeloma.

  • Animal Models: Immunocompromised mice were used for the engraftment of human cancer cell lines.

  • Tumor Implantation:

    • MOLM-13 AML Model: MOLM-13 cells were implanted in the mice.

    • MOLP-8 Multiple Myeloma Model: MOLP-8 cells were implanted to form solid tumors.

  • Drug Administration: this compound was administered as a single intravenous (IV) bolus dose of 10 mg/kg in the MOLP-8 model.

  • Efficacy Endpoints:

    • MOLM-13 Model: The primary endpoint was the disruption of the MCL-1:BAK protein-protein interaction in the tumor tissue, which was assessed post-treatment.

    • MOLP-8 Model: Tumor volume was measured over time to assess tumor growth inhibition and regression. The duration of tumor eradication was also monitored.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound Induced Apoptosis

This compound exerts its anti-cancer effect by inhibiting MCL-1, a key anti-apoptotic protein. This inhibition leads to the activation of the intrinsic apoptotic pathway.

JNJ-4355_Mechanism_of_Action cluster_0 Normal State (Cancer Cell Survival) cluster_1 This compound Treatment MCL1 MCL-1 BAK BAK MCL1->BAK Sequesters Apoptosis_Inactive Apoptosis Blocked BAK->Apoptosis_Inactive JNJ4355 This compound MCL1_Treated MCL-1 JNJ4355->MCL1_Treated Inhibits BAK_Released BAK MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) BAK_Released->MOMP Caspase Caspase Activation MOMP->Caspase Apoptosis_Active Apoptosis Induced Caspase->Apoptosis_Active

Caption: this compound inhibits MCL-1, leading to BAK activation and apoptosis.

Experimental Workflow: In Vivo Efficacy in MOLP-8 Xenograft Model

The following diagram illustrates the workflow for assessing the in vivo efficacy of this compound in the MOLP-8 multiple myeloma xenograft model.

In_Vivo_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Animal_Model Immunocompromised Mice Cell_Implantation Implant MOLP-8 Multiple Myeloma Cells Animal_Model->Cell_Implantation Tumor_Growth Allow Tumors to Establish Cell_Implantation->Tumor_Growth Treatment Administer single 10 mg/kg IV dose of this compound Tumor_Growth->Treatment Monitoring Monitor Tumor Volume (>25 days) Treatment->Monitoring Data_Analysis Analyze Tumor Growth Inhibition/ Regression Data Monitoring->Data_Analysis Efficacy_Conclusion Determine Efficacy (Tumor Eradication) Data_Analysis->Efficacy_Conclusion

References

Methodological & Application

Application Note & Protocol: In Vitro Characterization of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

As JNJ-4355 is a proprietary compound designation and there is no publicly available information on its specific biological target or mechanism of action, this document provides a generalized template for the in vitro characterization of a hypothetical kinase inhibitor. The following protocols for a biochemical enzyme inhibition assay and a cell-based phosphorylation assay can be adapted by researchers once the specific target and relevant cell lines are known.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This document outlines detailed protocols for the in vitro evaluation of a novel kinase inhibitor, herein referred to as this compound. The methodologies described are designed to determine the biochemical potency of the compound against its target kinase and to assess its activity in a cellular context by measuring the inhibition of downstream substrate phosphorylation.

2. Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against the target kinase.

Assay TypeTargetParameterValue (nM)
Biochemical Inhibition AssayKinase XIC5012.5
Cell-Based Phospho-AssayKinase XIC5085.2

3. Signaling Pathway

The diagram below illustrates a representative signaling cascade where an upstream signal activates Kinase X, which in turn phosphorylates a downstream substrate, leading to a cellular response. This compound acts by directly inhibiting the activity of Kinase X.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Upstream Receptor Kinase_X Kinase X Receptor->Kinase_X Activation Substrate Downstream Substrate Kinase_X->Substrate Phosphorylation Response Cellular Response (e.g., Gene Expression) Substrate->Response JNJ_4355 This compound JNJ_4355->Kinase_X Inhibition

Caption: Inhibition of the Kinase X signaling pathway by this compound.

4. Experimental Protocols

4.1. Biochemical Kinase X Inhibition Assay (Luminescence-Based)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified Kinase X by measuring ATP depletion.

Experimental Workflow:

G A Prepare Reagents: - Kinase X Enzyme - Peptide Substrate - ATP & Assay Buffer C Dispense Kinase X and This compound into plate. Incubate. A->C B Create this compound Serial Dilution B->C D Initiate Reaction: Add ATP/Substrate Mix. C->D E Incubate at RT to allow reaction. D->E F Add Detection Reagent to stop reaction and generate luminescence. E->F G Read Luminescence Signal on Plate Reader. F->G H Data Analysis: Normalize and fit curve to calculate IC50. G->H

Caption: Workflow for the biochemical kinase inhibition assay.

Materials:

  • Recombinant Human Kinase X

  • Kinase-specific peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound compound stock in DMSO

  • White, low-volume 384-well assay plates

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Multichannel pipettes and a plate reader with luminescence detection.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Subsequently, create an intermediate dilution of this series in the assay buffer.

  • Assay Plate Setup: Add 2.5 µL of the diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of Kinase X enzyme solution (prepared at 2X the final concentration in assay buffer) to each well.

  • Pre-incubation: Gently mix the plate and incubate for 20 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing ATP and the peptide substrate (prepared at 2X the final concentration) to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Normalize the results using vehicle control (0% inhibition) and no-enzyme control (100% inhibition). Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

4.2. Cell-Based Phospho-Kinase X Substrate Assay (ELISA-Based)

This assay measures the potency of this compound in a cellular environment by quantifying the inhibition of phosphorylation of a known downstream substrate of Kinase X.

Experimental Workflow:

G A Seed cells expressing Kinase X in a 96-well plate. Incubate overnight. B Serum-starve cells to reduce basal signaling. A->B C Pre-treat cells with This compound serial dilutions. Incubate for 1-2 hours. B->C D Stimulate cells with an appropriate growth factor to activate Kinase X. C->D E Lyse cells to release protein content. D->E F Perform Sandwich ELISA: - Capture total substrate - Detect phosphorylated substrate E->F G Add substrate and measure colorimetric or fluorescent signal. F->G H Data Analysis: Normalize and fit curve to calculate IC50. G->H

Caption: Workflow for the cell-based phospho-substrate assay.

Materials:

  • A human cell line endogenously expressing the Kinase X pathway (e.g., A549, MCF7).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Serum-free medium for starvation.

  • A specific growth factor or stimulant to activate the pathway (e.g., EGF, HGF).

  • This compound compound stock in DMSO.

  • 96-well cell culture plates.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Phospho-substrate sandwich ELISA kit.

  • Microplate reader capable of absorbance or fluorescence measurement.

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a pre-determined density (e.g., 20,000 cells/well) and incubate overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • Compound Treatment: Add serial dilutions of this compound (prepared in serum-free medium) to the cells and incubate for 1-2 hours at 37°C.

  • Pathway Stimulation: Add a growth factor at its EC₈₀ concentration to the wells and incubate for a pre-optimized time (e.g., 20 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and add 100 µL of ice-cold lysis buffer to each well. Incubate on ice for 20 minutes with gentle shaking.

  • ELISA Protocol:

    • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for the total substrate.

    • Follow the specific instructions of the ELISA kit manufacturer for incubation, washing, addition of detection antibody (specific for the phosphorylated form of the substrate), and addition of the final detection reagent (e.g., HRP substrate).

  • Data Acquisition: Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis: Normalize the signal to vehicle-treated (0% inhibition) and unstimulated controls. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic model.

JNJ-4355 Cell-Based Assay Guide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-4355 is a highly potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulates the intrinsic pathway of apoptosis.[1][2] Overexpression of MCL-1 is a common mechanism of therapeutic resistance in various hematological malignancies and solid tumors, making it a compelling target for cancer therapy.[1] this compound binds to the BH3-binding groove of MCL-1 with high affinity, disrupting the interaction between MCL-1 and pro-apoptotic proteins such as BAK and BAX.[1][2] This disruption leads to the activation of the apoptotic cascade, resulting in cancer cell death.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound in relevant cancer cell lines. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.

Mechanism of Action: this compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inducing apoptosis.

JNJ4355_Mechanism_of_Action cluster_0 Normal State (Cancer Cell Survival) cluster_1 This compound Treatment MCL1 MCL-1 BAK BAK MCL1->BAK Sequesters Apoptosis_Inactive Apoptosis Blocked BAK->Apoptosis_Inactive JNJ4355 This compound MCL1_2 MCL-1 JNJ4355->MCL1_2 Inhibits BAK_2 Free BAK MCL1_2->BAK_2 Release Apoptosis_Active Apoptosis Induced BAK_2->Apoptosis_Active

Caption: Mechanism of this compound in inducing apoptosis.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in various assays and cell lines.

ParameterValueAssay TypeCell LineReference
MCL-1 Ki 18 pMHTRF AssayN/A[1]
AC50 8.7 nMCell Killing AssayMOLP-8[1]
AC50 12 nMCaspase-Glo AssayMOLP-8[2]
AC50 69 nMCaspase-Glo AssayKMS-12-PE[2]
AC50 0.29 - 75 nMCell Killing AssayAML Patient Samples[1]

Note: AC50 (Half-maximal activity concentration) values can vary depending on the assay conditions and cell line.

Experimental Protocols

Cell Line Culture

Proper cell culture technique is critical for obtaining reliable and reproducible results. The following are general guidelines for the culture of cell lines sensitive to MCL-1 inhibition.

Recommended Cell Lines:

  • MOLP-8: A human multiple myeloma cell line.

  • KMS-12-PE: A human multiple myeloma cell line.

  • MOLM-13: A human acute myeloid leukemia (AML) cell line.

General Culture Conditions:

Cell LineMediumSupplementsSeeding Density (cells/mL)Subculture Ratio
MOLP-8 RPMI-164020% FBS, 2 mM L-glutamine0.5 x 1061:2 to 1:3
KMS-12-PE RPMI-164020% FBS0.5 x 105Add fresh medium
MOLM-13 RPMI-164010% FBS1 x 1051:2 to 1:3

Protocol:

  • Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.

  • For suspension cultures (MOLP-8, MOLM-13), subculture every 2-3 days by diluting the cell suspension to the recommended seeding density.

  • For KMS-12-PE, maintain cultures by adding fresh medium every 2-3 days to keep the cell density between 3 x 105 and 1 x 106 cells/mL.

  • Regularly monitor cell viability and morphology using a microscope.

  • Perform mycoplasma testing on a regular basis to ensure cultures are free from contamination.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

CellTiterGlo_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound and Controls Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Equilibrate Equilibrate Plate to Room Temperature Incubate->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Mix Mix on Orbital Shaker Add_Reagent->Mix Incubate_RT Incubate at Room Temperature Mix->Incubate_RT Read Read Luminescence Incubate_RT->Read

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates overnight to allow cells to attach and resume growth.

  • Prepare serial dilutions of this compound and the negative control (JNJ-78732576) in culture medium.

  • Treat the cells with a range of concentrations of this compound, the negative control, and a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for 24, 48, or 72 hours.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the AC50 value.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

CaspaseGlo_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound and Controls Start->Treat Incubate Incubate for a specified time (e.g., 24 hours) Treat->Incubate Equilibrate Equilibrate Plate to Room Temperature Incubate->Equilibrate Add_Reagent Add Caspase-Glo® 3/7 Reagent Equilibrate->Add_Reagent Mix Mix gently by orbital shaking Add_Reagent->Mix Incubate_RT Incubate at Room Temperature Mix->Incubate_RT Read Read Luminescence Incubate_RT->Read

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed cells in white-walled 96-well plates at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

  • Incubate the plates overnight.

  • Treat cells with various concentrations of this compound, the negative control, and a vehicle control.

  • Incubate for a predetermined time point (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure the luminescence using a luminometer.

  • Normalize the data to the vehicle control to determine the fold-increase in caspase activity.

Target Engagement Assay: Co-Immunoprecipitation (Co-IP) of MCL-1 and BAK

This assay is used to demonstrate that this compound disrupts the interaction between MCL-1 and the pro-apoptotic protein BAK in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-MCL-1 for immunoprecipitation, anti-BAK for western blotting

  • Protein A/G magnetic beads

  • SDS-PAGE and western blotting reagents

Protocol:

  • Culture a sufficient number of cells (e.g., 1-5 x 107 cells per condition).

  • Treat the cells with this compound, the negative control, and a vehicle control for a short duration (e.g., 4-6 hours).

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G beads.

  • Incubate the pre-cleared lysates with an anti-MCL-1 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-BAK antibody to detect the amount of BAK that was co-immunoprecipitated with MCL-1.

  • Analyze the results to determine if this compound treatment reduces the amount of BAK associated with MCL-1 compared to the controls.

Troubleshooting and Data Interpretation

  • High background in luminescent assays: Ensure that the opaque-walled plates are not scratched and that there is no cross-contamination between wells. Use a "no-cell" control to determine the background luminescence of the medium and reagent.

  • Low signal in luminescent assays: Optimize the cell seeding density and incubation times. Ensure that the assay reagents are properly stored and handled.

  • Variability in Co-IP results: Ensure complete cell lysis and use sufficient amounts of antibody and beads. Optimize the washing steps to minimize non-specific binding while preserving the protein-protein interaction of interest. Include appropriate controls, such as an isotype control antibody for the immunoprecipitation step.

By following these detailed protocols, researchers can effectively evaluate the cellular activity of this compound and other MCL-1 inhibitors, contributing to the development of novel cancer therapeutics.

References

Application Notes and Protocols for JNJ-4355 in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-4355 is a highly potent and selective small-molecule inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of MCL-1 is a key survival mechanism for multiple myeloma (MM) cells and is associated with poor prognosis and resistance to conventional therapies. This compound selectively binds to MCL-1 with high affinity, disrupting its interaction with pro-apoptotic proteins like BIM and BAK, thereby triggering the intrinsic apoptotic pathway and leading to cancer cell death.[1][2] These application notes provide a summary of the preclinical data for this compound in multiple myeloma cell lines and detailed protocols for its evaluation.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell LineAssayReference
Ki (MCL-1) 18 pMN/ABiochemical Assay[1]
AC50 8.7 nMMOLP-8Cell Viability Assay[1]
AC50 Range 0.29 - 75 nMAML Patient SamplesCell Killing Assay[1]
In Vivo Efficacy of this compound
ModelTreatmentOutcomeReference
MOLP-8 Xenograft Single IV doseComplete tumor regression[1]

Signaling Pathway

This compound acts by inhibiting the anti-apoptotic protein MCL-1, a key regulator of the intrinsic apoptotic pathway. By binding to MCL-1, this compound prevents the sequestration of pro-apoptotic proteins BIM and BAK. This leads to the activation of BAK and BAX, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

MCL1_Pathway Mechanism of Action of this compound cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation BAK BAK BAK->MOMP BAX BAX BAX->MOMP MCL1 MCL-1 MCL1->BAK Inhibits BIM BIM MCL1->BIM Sequesters BIM->BAX Activates JNJ4355 This compound JNJ4355->MCL1 Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Viability_Workflow Cell Viability Assay Workflow Start Seed MM cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound dilutions Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_CTG Add CellTiter-Glo® Reagent Incubate2->Add_CTG Measure Measure Luminescence Add_CTG->Measure Analyze Analyze Data & Calculate AC50 Measure->Analyze Apoptosis_Assay_Workflow Apoptosis Assay Workflow Start Treat MM cells with this compound Harvest Harvest and wash cells Start->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Apoptotic Populations Analyze->Quantify Western_Blot_Workflow Western Blot Workflow Start Treat MM cells with this compound Lyse Lyse cells & quantify protein Start->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze

References

JNJ-4355: A Potent and Selective MCL-1 Inhibitor for Investigating MCL-1 Dependent Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid Cell Leukemia-1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a key survival mechanism for many human cancers and is frequently associated with resistance to conventional chemotherapies and targeted agents. JNJ-74284355 (JNJ-4355) is a highly potent and selective macrocyclic inhibitor of MCL-1. By binding to the BH3-binding groove of MCL-1, this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins like BAK and BIM, thereby triggering the intrinsic apoptotic pathway in cancer cells that are dependent on MCL-1 for survival. These application notes provide a summary of the preclinical data for this compound and detailed protocols for its use in studying MCL-1 dependent cancers.

Data Presentation

In Vitro Activity and Selectivity of this compound

This compound demonstrates exceptional potency against MCL-1 and remarkable selectivity over other BCL-2 family members, minimizing the potential for off-target effects.

ParameterValueAssayReference
MCL-1 Binding Affinity (Ki) 18 pMHomogeneous Time-Resolved Fluorescence (HTRF)[1][2]
BCL-xL Binding Affinity (Ki) >5000 nMNot Specified[3]
MOLP-8 (Multiple Myeloma) Cellular AC50 8.7 nMCell-based Assay[1][2]
AML Patient-Derived Samples Cellular AC50 0.29 - 75 nM (in 25 of 27 evaluable samples)Cell Killing Assay[1]
In Vivo Efficacy of this compound

Preclinical xenograft models have demonstrated the significant anti-tumor activity of this compound in hematological malignancies.

Animal ModelCell LineTreatment RegimenOutcomeReference
Mouse XenograftMOLP-8 (Multiple Myeloma)Single 10 mg/kg intravenous (IV) bolus doseEradication of tumors for over 25 days[3]
Mouse XenograftMOLM-13 (Acute Myeloid Leukemia)Not SpecifiedDisruption of the MCL-1:BAK complex[1]

Signaling Pathway and Experimental Workflow

MCL-1 Signaling Pathway and Mechanism of this compound Action

MCL1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAK BAK Cytochrome_c Cytochrome_c BAK->Cytochrome_c releases BAX BAX Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation MCL1 MCL1 MCL1->BAK sequesters BIM BIM BIM->BAK activates BIM->MCL1 binds to JNJ4355 This compound JNJ4355->MCL1 inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Preclinical Evaluation Workflow for this compound

experimental_workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Binding_Assay Target Binding Assay (HTRF) Cell_Viability Cell Viability Assay (CellTiter-Glo) Binding_Assay->Cell_Viability Determine Ki Apoptosis_Assay Apoptosis Assay (Caspase-Glo) Cell_Viability->Apoptosis_Assay Determine AC50 Selectivity_Panel BCL-2 Family Selectivity Panel Apoptosis_Assay->Selectivity_Panel Confirm Mechanism Xenograft_Model Xenograft Model Establishment Selectivity_Panel->Xenograft_Model Proceed to In Vivo Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PD_Analysis Pharmacodynamic Analysis (e.g., Target Engagement) Efficacy_Study->PD_Analysis Toxicity_Assessment Toxicity Assessment Efficacy_Study->Toxicity_Assessment

Experimental Protocols

MCL-1 Target Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To determine the binding affinity (Ki) of this compound to the MCL-1 protein.

Materials:

  • Recombinant human MCL-1 protein

  • Biotinylated BIM BH3 peptide

  • Europium cryptate-labeled streptavidin (donor)

  • XL665-labeled anti-tag antibody specific to the MCL-1 protein (acceptor)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the MCL-1 protein, biotinylated BIM BH3 peptide, and the serially diluted this compound.

  • Incubate at room temperature for 60 minutes.

  • Add the HTRF detection reagents (europium cryptate-labeled streptavidin and XL665-labeled anti-tag antibody).

  • Incubate at room temperature for 60 minutes in the dark.

  • Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the Ki value using competitive binding analysis software.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the half-maximal activity concentration (AC50) of this compound in MCL-1 dependent cancer cell lines.

Materials:

  • MCL-1 dependent cancer cell lines (e.g., MOLP-8, MOLM-13)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to acclimate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Treat the cells with the serially diluted this compound or vehicle control (DMSO) and incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the AC50 value by plotting the luminescence signal against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To confirm that this compound induces apoptosis in MCL-1 dependent cancer cells.

Materials:

  • MCL-1 dependent cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate as described for the cell viability assay.

  • Treat cells with various concentrations of this compound (e.g., 1x, 10x, and 100x of the predetermined AC50) or vehicle control for 24-48 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add Caspase-Glo® 3/7 Reagent to each well (volume equal to the culture medium).

  • Mix the contents on an orbital shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours in the dark.

  • Measure the luminescence using a luminometer.

  • Express the results as a fold-change in caspase-3/7 activity compared to the vehicle-treated control.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of an MCL-1 dependent cancer.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • MCL-1 dependent cancer cell line (e.g., MOLP-8)

  • Matrigel (optional, for subcutaneous injection)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., MOLP-8) in sterile PBS or mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., intravenous injection).

  • Efficacy Assessment: Continue to measure tumor volume and body weight regularly throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified duration. Efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for further analysis, such as Western blotting for MCL-1:BAK complex disruption or immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).

Conclusion

This compound is a powerful research tool for elucidating the role of MCL-1 in cancer cell survival and for evaluating MCL-1 inhibition as a therapeutic strategy. The provided protocols offer a framework for researchers to investigate the in vitro and in vivo activity of this compound in MCL-1 dependent cancer models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for In Vivo Evaluation of JNJ-4355 in Acute Myeloid Leukemia (AML) Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-4355 is a highly potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] Overexpression of MCL-1 is a common mechanism of therapeutic resistance in various hematological malignancies, including Acute Myeloid Leukemia (AML).[2] this compound induces apoptosis by disrupting the interaction between MCL-1 and the pro-apoptotic protein BAK.[1] Preclinical data has demonstrated the in vitro potency of this compound against AML cell lines and patient-derived samples.[2][4] Furthermore, in vivo studies have confirmed its ability to disrupt the MCL-1:BAK complex in a MOLM-13 AML xenograft model.[1][4]

These application notes provide a detailed protocol for conducting an in vivo efficacy study of this compound in both cell line-derived (MOLM-13) and patient-derived xenograft (PDX) AML models. The protocols are designed to be a comprehensive guide for researchers aiming to evaluate the anti-leukemic activity of this compound.

Signaling Pathway of this compound in AML

JNJ4355_Mechanism_of_Action cluster_Mitochondria Mitochondrial Outer Membrane MCL1 MCL-1 BAK BAK MCL1->BAK Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAK->MOMP Induces Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates JNJ4355 This compound JNJ4355->MCL1 Inhibits

Caption: Mechanism of action of this compound in inducing apoptosis in AML cells.

Experimental Design and Workflow

A typical in vivo efficacy study for this compound in an AML xenograft model involves several key stages, from model establishment to endpoint analysis. The following diagram outlines the general experimental workflow.

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture AML Cell Culture (MOLM-13 or PDX) Cell_Implantation Cell Implantation (Subcutaneous or Intravenous) Cell_Culture->Cell_Implantation Animal_Acclimatization Animal Acclimatization (e.g., NOD/SCID or NSG mice) Animal_Acclimatization->Cell_Implantation Tumor_Development Tumor/Leukemia Development Cell_Implantation->Tumor_Development Randomization Randomization into Treatment Groups Tumor_Development->Randomization Treatment_Administration Treatment Administration (Vehicle, this compound) Randomization->Treatment_Administration Monitoring Monitoring: - Tumor Volume - Body Weight - Clinical Signs Treatment_Administration->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Efficacy_Assessment Efficacy Assessment: - Final Tumor Volume/Weight - Survival Analysis Euthanasia->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis: - Biomarker Analysis (e.g., cleaved Caspase-3) Euthanasia->PD_Analysis

Caption: General experimental workflow for an in vivo efficacy study of this compound.

Quantitative Data Summary

The following tables provide examples of how quantitative data from an in vivo study of this compound could be presented.

Table 1: In Vivo Efficacy of this compound in MOLM-13 Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-QDx14, IV1500 ± 150-
This compound10QDx14, IV450 ± 7570
This compound20QDx14, IV200 ± 5087

Table 2: Survival Analysis in Systemic MOLM-13-Luciferase Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control-QDx14, IV25-
This compound15QDx14, IV4060

Table 3: Pharmacodynamic Analysis of Cleaved Caspase-3 in Tumor Tissues

Treatment GroupDose (mg/kg)Time Post-Dose (hours)Mean Cleaved Caspase-3 Positive Cells (%) ± SEM
Vehicle Control-42 ± 0.5
This compound15425 ± 3.0
This compound152410 ± 1.5

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model using MOLM-13 Cells

Objective: To establish a subcutaneous or systemic AML xenograft model using the MOLM-13 human AML cell line to evaluate the efficacy of this compound.

Materials:

  • MOLM-13 human AML cell line

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Matrigel® Basement Membrane Matrix (for subcutaneous model)

  • Luciferase-expressing MOLM-13 cells (for systemic model)

  • D-luciferin (for bioluminescent imaging)

  • This compound formulated for intravenous (IV) injection

  • Vehicle control solution

Procedure:

  • Cell Culture:

    • Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells during the logarithmic growth phase.

    • Assess cell viability using trypan blue exclusion; viability should be >95%.

  • Animal Acclimatization:

    • Acclimatize mice for at least one week before the start of the experiment.

  • Cell Implantation:

    • For Subcutaneous Model:

      • Resuspend MOLM-13 cells in sterile PBS at a concentration of 2 x 10⁷ cells/mL.

      • On ice, mix the cell suspension with an equal volume of Matrigel® to a final concentration of 1 x 10⁷ cells/mL.

      • Inject 0.1 mL of the cell/Matrigel suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.

    • For Systemic Model:

      • Use MOLM-13 cells stably expressing luciferase.

      • Resuspend cells in sterile PBS at a concentration of 5 x 10⁶ cells/mL.

      • Inject 0.2 mL of the cell suspension (containing 1 x 10⁶ cells) intravenously via the tail vein.

  • Tumor/Leukemia Development and Monitoring:

    • Subcutaneous Model:

      • Monitor mice for tumor formation. Tumors are typically palpable within 7-10 days.

      • Measure tumor volume regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Systemic Model:

      • Monitor leukemia engraftment and progression weekly using bioluminescent imaging (BLI).

      • Inject mice intraperitoneally with D-luciferin (150 mg/kg) and image using an in vivo imaging system.

  • Randomization and Treatment:

    • Once tumors reach an average volume of 100-150 mm³ (subcutaneous) or a detectable bioluminescent signal is established (systemic), randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle control intravenously according to the defined dosing schedule (e.g., daily for 14 days).

    • Monitor animal health and body weight daily.

  • Endpoint Analysis:

    • Efficacy Assessment:

      • For the subcutaneous model, at the end of the study, euthanize the mice and excise the tumors for final volume and weight measurements.

      • For the systemic model, monitor survival as the primary endpoint.

    • Pharmacodynamic Analysis:

      • Collect tumor tissue or bone marrow at specified time points after the final dose for biomarker analysis, such as immunohistochemistry for cleaved caspase-3, to confirm the on-target activity of this compound.

Protocol 2: Patient-Derived Xenograft (PDX) Model

Objective: To establish a systemic AML PDX model from primary patient samples to evaluate the efficacy of this compound in a more clinically relevant setting.

Materials:

  • Cryopreserved or fresh primary AML patient mononuclear cells

  • 6-8 week old female highly immunodeficient mice (NSG recommended)

  • Sterile PBS

  • Fetal Bovine Serum (FBS)

  • Antibodies for flow cytometry (e.g., anti-human CD45, anti-mouse CD45)

  • Red Blood Cell (RBC) Lysis Buffer

  • This compound formulated for intravenous (IV) injection

  • Vehicle control solution

Procedure:

  • Preparation of Patient Cells:

    • If using cryopreserved cells, thaw them rapidly in a 37°C water bath and immediately transfer to a large volume of media to dilute the cryoprotectant.

    • Wash the cells and resuspend in sterile PBS.

    • Determine cell viability using trypan blue exclusion.

  • Animal Conditioning and Cell Implantation:

    • Sub-lethally irradiate NSG mice (e.g., 2 Gy) 24 hours prior to cell injection to facilitate engraftment.

    • Inject 1-5 x 10⁶ viable primary AML cells intravenously via the tail vein into each mouse.

  • Engraftment Monitoring:

    • Beginning 4-6 weeks post-injection, monitor for engraftment of human AML cells in the peripheral blood.

    • Collect a small volume of peripheral blood and perform flow cytometry to determine the percentage of human CD45+ (hCD45+) cells.

    • Engraftment is considered successful when hCD45+ cells reach a predefined level (e.g., >1%).

  • Randomization and Treatment:

    • Once sufficient engraftment is confirmed, randomize mice into treatment groups.

    • Administer this compound or vehicle control intravenously as per the defined schedule.

    • Monitor animal health, body weight, and clinical signs of disease.

    • Continue to monitor the percentage of hCD45+ cells in the peripheral blood weekly.

  • Endpoint Analysis:

    • Efficacy Assessment:

      • The primary endpoint is typically overall survival.

      • At the time of euthanasia due to disease progression or at the end of the study, collect bone marrow and spleen to determine the final leukemia burden by flow cytometry.

    • Pharmacodynamic Analysis:

      • Collect bone marrow or spleen samples for biomarker analysis (e.g., cleaved caspase-3) to assess the biological activity of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of the MCL-1 inhibitor this compound in AML models. The use of both cell line-derived and patient-derived xenografts will allow for a thorough preclinical assessment of the therapeutic potential of this compound, providing critical data to support its further clinical development for the treatment of AML. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for informed decision-making in drug development.

References

Application Notes and Protocols for Caspase-Glo® Assay with JNJ-4355 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-4355 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1), a member of the B-cell lymphoma 2 (BCL-2) family.[1][2][3][4] Inhibition of MCL1 by this compound disrupts its interaction with pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[1][3][4] This process culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, homogeneous luminescent assay that measures the combined activities of caspase-3 and caspase-7 in cell-based assays.[5][6][7][8] This application note provides a detailed protocol for utilizing the Caspase-Glo® 3/7 Assay to quantify the pro-apoptotic effects of this compound treatment in cancer cell lines.

Signaling Pathway of this compound-Induced Apoptosis

G JNJ4355 This compound MCL1 MCL1 JNJ4355->MCL1 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BAK, BAX) MCL1->Pro_Apoptotic Sequesters Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Induces Pore Formation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound in inducing apoptosis as measured by the Caspase-Glo® assay in various cancer cell lines.

Cell LineCancer TypeAssayParameterValue (nM)
MOLP-8Multiple MyelomaCaspase-Glo®AC5012
KMS12-PEMultiple MyelomaCaspase-Glo®AC5069
MOLP-8Multiple MyelomaCaspase-Glo®AC508.7

AC50 (Half-maximal activity concentration) is the concentration of this compound that induces 50% of the maximum caspase activity.

Experimental Protocols

Materials
  • This compound

  • Cancer cell lines (e.g., MOLP-8, KMS12-PE)

  • Cell culture medium and supplements (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (for adherent cells)

  • Phosphate-Buffered Saline (PBS)

  • White-walled, opaque 96-well or 384-well assay plates suitable for luminescence readings

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Multichannel pipette

  • Luminometer

Protocol for this compound Treatment and Caspase-Glo® 3/7 Assay

This protocol is a representative procedure and may require optimization for different cell lines and experimental conditions.

1. Cell Seeding:

  • For suspension cells (e.g., MOLP-8), directly seed cells into a white-walled 96-well plate at a density of 10,000 to 20,000 cells per well in 50 µL of culture medium.

  • For adherent cells, seed cells into a white-walled 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to attach overnight.

2. This compound Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations for the dose-response experiment. A suggested concentration range based on the known AC50 values would be from 0.1 nM to 10 µM.

  • Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).

  • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells of the cell plate, bringing the total volume to 100 µL per well.

  • Incubate the plate for a predetermined duration. A common treatment time for apoptosis induction is 20-24 hours.[8] However, the optimal incubation time may vary and should be determined empirically.[9]

3. Caspase-Glo® 3/7 Assay Procedure:

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[6][7][10]

  • Reconstitute the Caspase-Glo® 3/7 Substrate with the Caspase-Glo® 3/7 Buffer to form the Caspase-Glo® 3/7 Reagent.[6][7][10]

  • Remove the cell plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.[7] This results in cell lysis, followed by caspase cleavage of the substrate and generation of a luminescent signal.[5][6][8]

  • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds to 2 minutes.

  • Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light. The optimal incubation time should be determined to achieve a stable luminescent signal.[7]

  • Measure the luminescence of each well using a luminometer.

4. Data Analysis:

  • Subtract the average luminescence value of the blank wells (medium with Caspase-Glo® Reagent only) from all experimental wells.

  • Plot the luminescence signal against the concentration of this compound.

  • Determine the AC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Caspase-Glo® Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (e.g., 10,000 cells/well) Compound_Prep 2. Prepare this compound Serial Dilutions Treatment 3. Add this compound to Cells (Incubate 20-24h) Compound_Prep->Treatment Equilibrate_Plate 4. Equilibrate Plate to Room Temp Treatment->Equilibrate_Plate Add_Reagent 5. Add Caspase-Glo® 3/7 Reagent Equilibrate_Plate->Add_Reagent Incubate_RT 6. Incubate at Room Temp (30 min - 3h) Add_Reagent->Incubate_RT Measure_Luminescence 7. Measure Luminescence Incubate_RT->Measure_Luminescence Data_Analysis 8. Analyze Data (Calculate AC50) Measure_Luminescence->Data_Analysis

Caption: Experimental workflow for the Caspase-Glo® assay with this compound treatment.

References

Application Notes and Protocols for JNJ-4355 in Hematological Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-4355 is a highly potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] Overexpression of MCL-1 is a known resistance mechanism to various cancer therapies and is frequently observed in hematological malignancies, making it a compelling therapeutic target.[2] this compound was developed to address the shortcomings of first-generation MCL-1 inhibitors by offering improved physicochemical properties, including high solubility and a short pharmacokinetic profile, which allows for tight control of exposure and a better therapeutic index.[3] These application notes provide a summary of the preclinical data for this compound and detailed protocols for its experimental use in hematological cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CHI LogD (pH 7.4)2.35
Polar Surface Area (EPSA)151 Ų
Equilibrium Solubility3.14 mM (in pH 7 buffer)
Protein Binding99.93%

Table 2: In Vitro Potency and Selectivity of this compound

Assay TypeCell Line / TargetValue
MCL-1 Binding Affinity (Kᵢ)Human MCL-118 pM[1] (HTRF assay)[4]
Cellular Potency (AC₅₀)MOLP-88.7 nM (CellTiter-Glo)[4]
Cellular Potency (AC₅₀)MOLP-812 nM (Caspase-Glo)[5]
Cellular Potency (AC₅₀)AML Patient Samples0.29-75 nM (in 25 of 27 samples)[2]
Selectivity vs. BCL-XL (Kᵢ)Human BCL-XL>5000 nM[3]
Selectivity vs. BCL2 (Kᵢ)Human BCL2>3750 nM[4][5]
Selectivity vs. BFL-1/A1 (Kᵢ)Human BCL2A1>5000 nM[4][5]

Table 3: In Vivo Efficacy of this compound [1][3]

Xenograft ModelCell LineTreatment RegimenOutcome
Multiple MyelomaMOLP-8Single 10 mg/kg intravenous (IV) doseComplete tumor regression for over 25 days.[3]
AMLMOLM13Not specifiedConfirmed disruption of MCL-1:BAK complex.[1][3]

Signaling Pathway

This compound functions by directly binding to the BH3-binding groove of the MCL-1 protein, thereby preventing it from sequestering pro-apoptotic proteins like BAK. This frees BAK to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.

MCL1_Inhibition_Pathway cluster_0 Normal State (Pro-Survival) cluster_1 With this compound Treatment MCL1 MCL-1 MCL1_BAK MCL-1:BAK Complex MCL1->MCL1_BAK BAK BAK BAK->MCL1_BAK Apoptosis_Inactive Apoptosis Blocked MCL1_BAK->Apoptosis_Inactive JNJ4355 This compound MCL1_Treated MCL-1 JNJ4355->MCL1_Treated Binds to BH3 groove BAK_Free Free BAK MCL1_Treated->BAK_Free Releases BAK_Oligomer BAK Oligomerization BAK_Free->BAK_Oligomer MOMP MOMP BAK_Oligomer->MOMP Apoptosis_Active Apoptosis Induced MOMP->Apoptosis_Active

Mechanism of Action of this compound.

Experimental Protocols

Cell Culture of MOLP-8 Cells

Materials:

  • MOLP-8 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Sterile cell culture flasks (T-75)

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Protocol:

  • Prepare complete growth medium: RPMI-1640 supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Thaw a cryopreserved vial of MOLP-8 cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C with 5% CO₂.

  • Monitor cell density and viability. Subculture cells every 2-3 days by diluting the cell suspension to a seeding density of approximately 0.5 x 10⁶ cells/mL. MOLP-8 cells grow in suspension.

In Vitro Cell Viability Assay (AC₅₀ Determination)

This protocol is based on a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels.

Cell_Viability_Workflow start Start seed_cells Seed MOLP-8 cells in 96-well plates start->seed_cells prepare_drug Prepare serial dilutions of this compound seed_cells->prepare_drug treat_cells Add this compound to wells (include vehicle control) prepare_drug->treat_cells incubate Incubate for 72 hours at 37°C, 5% CO₂ treat_cells->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent incubate_reagent Incubate for 10 minutes at room temperature add_reagent->incubate_reagent read_plate Measure luminescence on a plate reader incubate_reagent->read_plate analyze Analyze data and calculate AC₅₀ read_plate->analyze end End analyze->end

Workflow for In Vitro Cell Viability Assay.

Materials:

  • MOLP-8 cells in logarithmic growth phase

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well white-walled, clear-bottom microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer plate reader

Protocol:

  • Harvest and count MOLP-8 cells. Adjust the cell density to 1 x 10⁵ cells/mL in complete growth medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

  • Prepare a 2x serial dilution of this compound in complete growth medium. A typical concentration range would span from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence values against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the AC₅₀ value.

In Vivo Tumor Xenograft and Efficacy Study

Xenograft_Workflow start Start implant_cells Subcutaneously implant MOLP-8 cells into immunocompromised mice start->implant_cells monitor_tumors Monitor tumor growth until tumors reach ~150-200 mm³ implant_cells->monitor_tumors randomize Randomize mice into treatment and control groups monitor_tumors->randomize treat Administer a single IV dose of this compound (10 mg/kg) or vehicle randomize->treat measure Measure tumor volume and body weight 2-3 times weekly treat->measure endpoint Continue monitoring until study endpoint (e.g., >25 days) measure->endpoint analyze Analyze tumor growth inhibition and regression data endpoint->analyze end End analyze->end

Workflow for In Vivo Xenograft Efficacy Study.

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG)

  • MOLP-8 cells

  • Matrigel (optional)

  • Sterile PBS

  • This compound formulated for intravenous administration

  • Vehicle control

  • Calipers

  • Animal scale

Protocol:

  • Harvest MOLP-8 cells and resuspend them in sterile PBS (with or without Matrigel) at a concentration of 50 x 10⁶ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

  • Monitor the mice for tumor formation. Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.

  • Administer a single intravenous (tail vein) bolus dose of this compound (10 mg/kg) to the treatment group. Administer an equivalent volume of the vehicle to the control group.

  • Continue to measure tumor volume and mouse body weight 2-3 times per week for the duration of the study (e.g., >25 days).

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic marker analysis like MCL-1:BAK complex disruption via co-immunoprecipitation).

  • Plot the mean tumor volume for each group over time to assess tumor growth inhibition and regression. Analyze for statistical significance.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Troubleshooting & Optimization

Troubleshooting JNJ-4355 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting JNJ-4355 Off-Target Effects

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. It provides answers to frequently asked questions and detailed troubleshooting advice for potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the BCL-2 family.[1][2][3] MCL-1 prevents programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic proteins like BAK and BAX.[1][4] By inhibiting MCL-1, this compound releases these pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, cell death.[1]

Q2: We are observing an unexpected cellular phenotype after treatment with this compound. Could this be an off-target effect?

A2: Yes, it is plausible that unexpected cellular phenotypes arise from off-target effects, even with highly selective inhibitors.[5][6] Small molecules can interact with proteins other than their intended target, particularly at higher concentrations, leading to a range of cellular responses.[6] It is crucial to perform experiments to validate that the observed phenotype is a direct result of MCL-1 inhibition.[5]

Q3: What are the known selectivity and off-target profiles of this compound?

A3: this compound demonstrates high selectivity for MCL-1 over other BCL-2 family members.[2][3] However, broad panel screening has identified potential low-affinity interactions. A CEREP panel screening of 76 targets showed that at a concentration of 1 µM, this compound exhibited minor inhibition of the Cl- channel (GABA-gated), hPTGS2(COX2), and hBZDp (TSPO).[2][3]

Q4: How can we experimentally confirm that our observed results are due to on-target MCL-1 inhibition?

A4: A robust method to verify on-target activity is to use a genetic approach. Creating a cell line where the MCL1 gene is knocked out using CRISPR/Cas9 is a definitive way to test this.[5][7] If this compound still produces the same effect in these knockout cells, it strongly indicates that the phenotype is mediated through one or more off-target interactions.[5][7] Additionally, using a structurally different MCL-1 inhibitor as a control can help differentiate on-target from off-target effects.[6]

Q5: What general strategies can be used to identify the specific off-target proteins of this compound in our system?

A5: Several advanced techniques can be employed to identify off-target proteins. Comprehensive kinase selectivity profiling can assess interactions with hundreds of kinases, a common source of off-target effects for small molecule inhibitors.[8][9][10] Unbiased chemical proteomics approaches can also be used to identify direct binding partners of the compound within the cellular proteome.[9]

Data Presentation

Table 1: this compound In Vitro Potency & Selectivity

Target ProteinAssay TypePotency (Ki)Reference
MCL-1 HTRF Assay0.015 nM (18 pM) [1][2][3]
hBCL2Competitive Binding> 3.75 µM[2][3]
hBCL2A1 (BFL-1)Competitive Binding> 5 µM[2][3]
hBCL2L1 (BCL-XL)Competitive Binding> 5 µM[2][3]

Table 2: this compound Off-Target Profile (CEREP Panel at 1 µM)

Off-Target% InhibitionReference
Cl- channel (GABA-gated)22.6%[2][3]
hPTGS2 (COX2)20.2%[2][3]
hBZDp (TSPO)19.1%[2][3]

Visualizations

MCL1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAK BAK MOMP MOMP BAK->MOMP Induce BAX BAX BAX->MOMP Induce CytoC Cytochrome c release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases MCL1 MCL-1 MCL1->BAK Inhibits MCL1->BAX Inhibits JNJ4355 This compound JNJ4355->MCL1 Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: The MCL-1 signaling pathway and the mechanism of action for this compound.

Troubleshooting Guide

Observed IssuePotential Cause (Off-Target Related)Recommended ActionRationale
Unexpectedly high cytotoxicity at effective concentrations Off-target inhibition of a protein essential for cell survival.1. Perform a kinome-wide selectivity screen.[6]2. Compare the cytotoxic IC50 with the on-target AC50.3. Test a structurally distinct inhibitor of the same target.[6]1. To identify unintended kinase targets.[6]2. A large discrepancy suggests off-target toxicity.3. If cytotoxicity persists with a different chemical scaffold, it may be an on-target effect.
Inconsistent phenotypic results across different cell lines Cell line-specific expression of off-target proteins.1. Characterize the kinome and proteome of your cell lines.2. Validate on-target engagement in each cell line (e.g., via Western blot for a downstream substrate).[6]1. To determine if an off-target is highly expressed in the sensitive cell line.2. To confirm the inhibitor is active on its intended target in all tested systems.
Lack of expected phenotype despite confirmed target inhibition Activation of compensatory signaling pathways.[6]1. Probe for the activation of known compensatory pathways using Western blotting (e.g., upregulation of other BCL-2 family members).2. Consider genetic approaches (e.g., siRNA/shRNA or CRISPR) to validate the target's role.1. To determine if the cell is adapting to the target's inhibition.2. Genetic methods provide an orthogonal approach to confirm the target's involvement in the phenotype.
Paradoxical increase in a signaling pathway Off-target inhibition of an upstream negative regulator of the observed pathway.1. Examine kinome profiling data for potential off-target kinases in the affected pathway.2. Use a more selective inhibitor for your intended target as a control, if available.1. To identify a plausible off-target candidate responsible for the paradoxical activation.2. To confirm if the effect is specific to the chemical scaffold of this compound.

Experimental Protocols

Protocol 1: Validating On-Target Effects Using CRISPR/Cas9

This protocol provides a general overview for validating on-target effects by creating a target-knockout cell line.[5]

  • Design and Synthesize sgRNA:

    • Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the MCL1 gene.

    • Include a non-targeting sgRNA as a negative control.

    • Synthesize the designed sgRNAs.

  • Generate Cas9-Expressing Cell Line:

    • Establish a stable cell line that constitutively expresses the Cas9 nuclease via lentiviral transduction or plasmid transfection.

  • Transfect sgRNAs:

    • Transfect the Cas9-expressing cells with the designed MCL1-targeting sgRNAs and the non-targeting control sgRNA.

  • Isolate and Validate Knockout Clones:

    • Isolate single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS).

    • Expand the clones and screen for MCL-1 protein knockout using Western blot analysis.

    • Confirm gene editing at the genomic level via sequencing.

  • Phenotypic Assay:

    • Treat the validated MCL-1 knockout clones and the non-targeting control clones with a dose-response of this compound.

    • Measure the phenotype of interest (e.g., cell viability, apoptosis). If this compound's effect is on-target, the knockout cells should show significant resistance compared to the control cells.

Protocol 2: Kinase Selectivity Profiling via Competitive Binding Assay

This protocol provides a general workflow for assessing the binding affinity of an inhibitor to a panel of kinases.[8]

  • Immobilize Kinases:

    • A panel of purified recombinant kinases is immobilized on a solid support (e.g., multi-well plate or beads).

  • Prepare Compound:

    • Prepare a serial dilution of this compound.

  • Competition Reaction:

    • A known, tagged tracer ligand that binds to the kinase active site is added to the immobilized kinases along with this compound. The test compound will compete with the tracer for binding to the kinase.

  • Incubation:

    • The reaction is incubated to allow binding to reach equilibrium.

  • Washing:

    • Unbound compound and tracer are washed away.

  • Detection:

    • The amount of bound tracer is quantified using a detection method appropriate for the tag (e.g., fluorescence, luminescence).

  • Data Analysis:

    • The signal from the bound tracer is inversely proportional to the binding affinity of the test compound. IC50 values are calculated by fitting the data to a dose-response curve.

Additional Visualizations

Off_Target_Workflow A Start: Unexpected Phenotype Observed with this compound B On-Target Validation A->B C CRISPR/Cas9 Knockout of MCL1 Gene B->C D Does this compound still cause the phenotype in KO cells? C->D E Phenotype is likely On-Target D->E No F Phenotype is likely Off-Target D->F Yes G Off-Target ID F->G H Broad Kinase Panel Screen (e.g., 400+ kinases) G->H I Chemical Proteomics G->I J Validate Off-Target (e.g., siRNA, specific inhibitor) H->J I->J K Conclusion on Off-Target Profile J->K

Caption: A general experimental workflow for identifying and validating off-target effects.

Troubleshooting_Logic A Unexpected Result with this compound B Is the inhibitor concentration significantly higher than the on-target AC50? A->B C Is on-target (MCL-1) inhibition confirmed in your system? B->C No D High likelihood of Off-Target Effects. Lower concentration. B->D Yes E Confirm target engagement (e.g., Western Blot for downstream substrate). C->E No F Are results consistent across different cell lines? C->F Yes G Result is likely due to compensatory pathways or cell-specific biology. F->G Yes H Consider cell line-specific expression of an off-target protein. F->H No

Caption: A troubleshooting decision tree for unexpected experimental results.

References

Technical Support Center: Optimizing JNJ-4355 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-4355, a potent and selective MCL-1 inhibitor, in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1] MCL-1 is a member of the BCL-2 family of proteins that prevents programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic proteins, such as BAK and BIM.[2] By binding to MCL-1, this compound disrupts the MCL-1:BAK/BIM complex, releasing the pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[2]

Q2: What is a recommended starting concentration for this compound in a new cell line?

For a new cell line, it is crucial to perform a dose-response experiment to empirically determine the optimal concentration. A suggested starting range for a dose-response curve is between 10 nM and 10 µM.[3] The half-maximal activity concentration (AC50) for this compound has been observed to be as low as 8.7 nM in MOLP8 multiple myeloma cells and can range from 0.29 to 75 nM in various cancer cell lines and AML patient-derived samples.[1]

Q3: How should I prepare and store this compound for cell culture experiments?

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). It is recommended to store the stock solution at -20°C or -80°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. It is critical to ensure that the final DMSO concentration in the culture medium is non-toxic to your cells, typically at or below 0.1%.

Q4: How can I confirm that this compound is engaging its target, MCL-1, in my cells?

Target engagement can be confirmed by performing a co-immunoprecipitation (Co-IP) experiment. In cells treated with this compound, a successful target engagement would be indicated by a disruption of the interaction between MCL-1 and its pro-apoptotic binding partners like BAK or BIM. A reduction in the amount of BAK or BIM that co-precipitates with MCL-1 in treated cells compared to untreated controls would signify that this compound is effectively binding to MCL-1 and displacing these proteins.

Q5: Are there any known off-target effects of this compound?

This compound is a highly selective inhibitor for MCL-1. However, at a concentration of 1 µM, some minor off-target activity has been observed. The closest off-targets in the CEREP panel of 76 targets showed minimal inhibition, including the Cl- channel (GABA-gated) at 22.6%, hPTGS2(COX2) at 20.2%, and hBZDp (TSPO) at 19.1%.[3] It is always advisable to use the lowest effective concentration to minimize potential off-target effects.

Q6: What is the purpose of the negative control compound, JNJ-78732576, and how should it be used?

JNJ-78732576 is a structurally related molecule to this compound that does not inhibit MCL-1 and serves as a negative control.[2] It is used to distinguish the specific on-target effects of this compound from any non-specific or off-target effects of the chemical scaffold. In experiments, JNJ-78732576 should be used at the same concentrations as this compound to ensure that any observed cellular phenotype is due to the inhibition of MCL-1 and not another mechanism.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low cytotoxicity observed The cell line may not be dependent on MCL-1 for survival and may rely on other anti-apoptotic proteins like BCL-2 or BCL-xL.- Perform a western blot to confirm MCL-1 expression in your cell line.- Consider using a BH3 profiling assay to determine the dependency of your cells on different BCL-2 family members.- Test this compound in a panel of cell lines with known MCL-1 dependency.
Suboptimal concentration of this compound was used.- Perform a broad dose-response curve (e.g., 10 nM to 10 µM) to determine the IC50 value for your specific cell line.
The compound has degraded due to improper storage or handling.- Prepare fresh working solutions from a properly stored stock for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent results between experiments Variations in cell culture conditions, such as cell density, passage number, or media composition.- Standardize cell culture protocols, including maintaining consistent cell passage numbers and seeding densities.
Inconsistent quality or concentration of the compound.- Aliquot the stock solution to ensure consistency and avoid contamination.
The compound may be unstable in the cell culture medium over the duration of the experiment.- If instability is suspected, consider refreshing the medium with the compound during long incubation periods.
High background in cell viability or apoptosis assays The final DMSO concentration may be too high, causing non-specific toxicity.- Ensure the final DMSO concentration in all wells, including controls, is at a non-toxic level (typically ≤ 0.1%).
Contamination of cell cultures.- Regularly check cultures for signs of microbial contamination. Perform mycoplasma testing if suspected.
Observed phenotype does not match the expected on-target effect The observed effect may be due to off-target interactions, especially at higher concentrations.- Perform experiments at the lowest effective concentration of this compound.- Use the negative control compound (JNJ-78732576) at the same concentration to confirm that the effect is specific to MCL-1 inhibition.- Consider using a structurally unrelated MCL-1 inhibitor to see if the same phenotype is observed.

Data Presentation

This compound In Vitro Potency and Selectivity
Target/Assay Cell Line Potency (AC50/Ki) Assay Type Reference
MCL-1 -Ki = 18 pMBiochemical Assay[1]
MCL-1 MOLP8 (Multiple Myeloma)AC50 = 8.7 nMCell-based Assay[1]
MCL-1 MOLP-8AC50 = 12 nMCaspase-Glo Assay[2]
MCL-1 KMS12PEAC50 = 69 nMCaspase-Glo Assay[2]
Various Cancer Cell Lines & AML Patient Samples -AC50 = 0.29 - 75 nMCell Killing Assay[1]
BCL2 -Ki > 3.75 µMBiochemical Assay[3]
BCL2A1 (BFL-1) -Ki > 5 µMBiochemical Assay[3]
BCL2L1 (BCL-XL) -Ki > 5 µMBiochemical Assay[3]

Experimental Protocols

Dose-Response Curve to Determine IC50 using CellTiter-Glo®

This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • JNJ-78732576 (Negative Control)

  • DMSO

  • Cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in fresh culture medium to the desired seeding density (e.g., 5,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Include wells with medium only for background measurement.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound and JNJ-78732576 in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 10 µM to 1 nM).

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1%.

    • Add 10 µL of the diluted compounds or vehicle control to the appropriate wells.

    • Incubate the plate for a predetermined time (e.g., 48 or 72 hours).

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average background luminescence (from medium-only wells) from all experimental readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Induction Assay using Caspase-Glo® 3/7

This protocol measures the induction of apoptosis by quantifying caspase-3 and -7 activity.

Materials:

  • This compound

  • DMSO

  • Cell culture medium

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a white-walled 96-well plate at a density of approximately 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control.

    • Incubate for various time points (e.g., 6, 12, 24 hours) to determine the kinetics of apoptosis induction.

  • Caspase-Glo® 3/7 Assay:

    • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Express the results as a fold-change in caspase-3/7 activity compared to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for Target Engagement

This protocol is for verifying the disruption of the MCL-1/BAK protein-protein interaction by this compound.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-MCL-1 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Anti-BAK and anti-MCL-1 antibodies for western blotting

  • Secondary antibodies and detection reagents

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to an appropriate density and treat with this compound, JNJ-78732576 (negative control), and a vehicle control for a specified time.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in cold lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-MCL-1 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads 3-5 times with cold wash buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against BAK and MCL-1.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

    • A decrease in the amount of BAK co-immunoprecipitated with MCL-1 in the this compound treated sample compared to the controls indicates successful target engagement.

Visualizations

MCL1_Signaling_Pathway cluster_Mitochondrion Mitochondrion MCL1 MCL-1 BAK BAK MCL1->BAK sequesters MOMP MOMP BAK->MOMP induces CytoC Cytochrome c MOMP->CytoC releases Caspase_Activation Caspase Activation CytoC->Caspase_Activation activates JNJ4355 This compound JNJ4355->MCL1 inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis leads to

Caption: MCL-1 Signaling Pathway and this compound Mechanism of Action.

Dose_Response_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat Cells (48-72h) prepare_dilutions->treat_cells add_reagent Add CellTiter-Glo® Reagent treat_cells->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence analyze_data Analyze Data & Determine IC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for Determining the IC50 of this compound.

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells treat Treat with this compound, Negative Control, & Vehicle seed->treat add_reagent Add Viability Reagent (e.g., CellTiter-Glo®) treat->add_reagent incubate Incubate add_reagent->incubate read Read Plate incubate->read normalize Normalize to Vehicle Control read->normalize plot Plot Results normalize->plot CoIP_Workflow start Start: Treat Cells (this compound, Control) lysis Cell Lysis start->lysis ip Immunoprecipitate MCL-1 lysis->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute sds_page SDS-PAGE & Western Blot elute->sds_page probe Probe for MCL-1 & BAK sds_page->probe analyze Analyze Disruption of MCL-1:BAK Interaction probe->analyze

References

Technical Support Center: Overcoming Resistance to JNJ-4355 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the MCL-1 inhibitor, JNJ-4355, in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] MCL-1 is a member of the BCL-2 family of proteins that prevents programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic proteins like BAK and BAX.[1][2][3] By inhibiting MCL-1, this compound releases these pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis in cancer cells that are dependent on MCL-1 for survival.[1][2]

Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential general mechanisms of resistance?

Resistance to targeted therapies like this compound can be multifactorial. General mechanisms include:

  • Alterations in the drug target: While not specifically documented for this compound, mutations in the MCL-1 protein could potentially alter drug binding.

  • Activation of bypass pathways: Cancer cells can compensate for the inhibition of one survival pathway by upregulating others.[4][5][6]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.[7][8]

  • Changes in the tumor microenvironment: Stromal cells or extracellular matrix components can secrete factors that promote cancer cell survival.

  • Epigenetic modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in apoptosis or drug resistance.[5]

Q3: Are there known combination therapies that can overcome resistance to MCL-1 inhibitors?

While specific combination therapies to overcome this compound resistance are still under investigation, combining it with agents that target parallel survival pathways is a rational approach. For instance, combining MCL-1 inhibitors with inhibitors of other anti-apoptotic BCL-2 family members (like BCL-2 or BCL-XL) or with standard chemotherapeutic agents has shown promise in preclinical studies for other MCL-1 inhibitors.[6][9]

Troubleshooting Guide

Issue 1: Decreased Apoptotic Response to this compound Treatment

You observe a significant reduction in caspase activity and other apoptotic markers in your this compound-treated cancer cells compared to initial experiments.

Potential Causes and Troubleshooting Steps:

  • Upregulation of other anti-apoptotic proteins:

    • Hypothesis: Cancer cells may be compensating for MCL-1 inhibition by overexpressing other anti-apoptotic proteins like BCL-2 or BCL-XL.

    • Experimental Protocol: Western Blot Analysis of BCL-2 Family Proteins

      • Cell Lysis: Lyse both sensitive (parental) and resistant cancer cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

      • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

      • Western Blotting: Transfer the separated proteins to a PVDF membrane.

      • Antibody Incubation: Block the membrane and then incubate with primary antibodies against MCL-1, BCL-2, BCL-XL, BAX, and BAK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

      • Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

      • Analysis: Compare the protein expression levels between sensitive and resistant cells.

  • Activation of Pro-Survival Signaling Pathways:

    • Hypothesis: Alternative survival pathways, such as the PI3K/AKT or MAPK/ERK pathways, may be hyperactivated in resistant cells.

    • Experimental Protocol: Phospho-Protein Array

      • Cell Lysis: Prepare cell lysates from sensitive and resistant cells treated with and without this compound.

      • Array Hybridization: Follow the manufacturer's protocol to incubate the lysates with a phospho-protein array membrane containing antibodies against key phosphorylated signaling proteins.

      • Detection and Analysis: Detect the signals and quantify the spot intensities to identify upregulated phosphorylation events in resistant cells.

Issue 2: Reduced Intracellular Concentration of this compound

You suspect that the drug may not be reaching its target effectively in the resistant cells.

Potential Cause and Troubleshooting Steps:

  • Increased Drug Efflux:

    • Hypothesis: Overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2) is actively pumping this compound out of the cells.[7]

    • Experimental Protocol: Rhodamine 123 Efflux Assay

      • Cell Staining: Incubate both sensitive and resistant cells with the fluorescent substrate Rhodamine 123, which is a substrate for P-gp.

      • Efflux Measurement: Measure the intracellular fluorescence over time using a flow cytometer. A faster decrease in fluorescence in resistant cells indicates higher efflux activity.

      • Inhibitor Control: As a control, pre-incubate the cells with a known P-gp inhibitor (e.g., verapamil) to see if it restores Rhodamine 123 accumulation in resistant cells.

Quantitative Data Summary

ParameterValueAssayCell LineReference
This compound MCL-1 Ki 18 pMNot SpecifiedN/A[1][2]
This compound Cell Killing AC50 8.7 nMNot SpecifiedMOLP-8[1][2]
This compound Cell Killing AC50 Range 0.29 - 75 nMNot SpecifiedAML Patient Samples[1][2]
This compound Caspase Glo AC50 12 nMCaspase GloMOLP-8[3]
This compound Caspase Glo AC50 69 nMCaspase GloKMS12PE[3]

Visualizations

MCL1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release BAX_BAK BAX / BAK BAX_BAK->MOMP Induces Caspases Caspase Activation Cytochrome_c->Caspases Activates MCL1 MCL-1 MCL1->BAX_BAK Inhibits JNJ4355 This compound JNJ4355->MCL1 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Mechanism of action of this compound.

Resistance_Workflow start Cancer cells develop resistance to this compound q1 Is intracellular drug concentration reduced? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no exp1 Perform Rhodamine 123 efflux assay a1_yes->exp1 q2 Are other anti-apoptotic proteins upregulated? a1_no->q2 res1 Increased efflux (e.g., P-gp overexpression) exp1->res1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no exp2 Western blot for BCL-2 family proteins a2_yes->exp2 q3 Are pro-survival pathways activated? a2_no->q3 res2 Upregulation of BCL-2/BCL-XL exp2->res2 exp3 Phospho-protein array q3->exp3 res3 Activation of PI3K/AKT or MAPK/ERK pathways exp3->res3

Caption: Experimental workflow for investigating this compound resistance.

Resistance_Mechanisms cluster_Intrinsic Intrinsic Mechanisms cluster_Acquired Acquired Mechanisms center Resistance to this compound Target Target Alteration (MCL-1 Mutation) Target->center Bypass Bypass Pathways (Upregulated BCL-2/BCL-XL) Bypass->center Efflux Increased Drug Efflux (P-gp Overexpression) Efflux->center Signaling Altered Cell Signaling (PI3K/AKT Activation) Signaling->center Epigenetic Epigenetic Changes Epigenetic->center

Caption: Logical relationships of potential this compound resistance mechanisms.

References

JNJ-4355 Technical Support Center: Troubleshooting Guides and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting dose-response curves and troubleshooting common issues encountered during experiments with JNJ-4355, a potent and selective MCL-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the BCL-2 family.[1] Overexpression of MCL-1 is common in various cancers and contributes to tumor progression and therapeutic resistance.[1][2] this compound acts by binding with high affinity to MCL-1, disrupting the interaction between MCL-1 and pro-apoptotic proteins like BAK. This disruption leads to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death.[1]

Q2: What are the typical in vitro potency values for this compound?

This compound is a highly potent MCL-1 inhibitor. Its in vitro potency has been characterized by the following parameters:

ParameterValueAssay TypeReference
Ki 18 pMBiochemical (HTRF)[1][2]
AC50 (MOLP-8 cells) 8.7 nMCell-based (Caspase-Glo)[1][2]
AC50 (AML patient samples) 0.29 - 75 nMCell-based (Cell killing)[1][2]

Q3: What are the recommended experimental concentrations for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on its potent cellular activity, a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response titration to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare and store this compound?

For optimal stability, this compound should be stored as a powder at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Dose-Response Curves

Interpreting dose-response curves accurately is critical for understanding the efficacy and potency of this compound. Below are common issues and troubleshooting steps.

Issue 1: No or Weak Response (Shallow or Flat Dose-Response Curve)

  • Possible Cause 1: Cell Line Insensitivity. The cell line used may not be dependent on MCL-1 for survival.

    • Troubleshooting:

      • Confirm MCL-1 expression levels in your cell line via Western blot or other methods.

      • Test this compound in a known MCL-1-dependent cell line (e.g., MOLP-8, a multiple myeloma cell line) as a positive control.[1][2]

  • Possible Cause 2: Compound Inactivity. The compound may have degraded.

    • Troubleshooting:

      • Use a fresh stock of this compound.

      • Verify the activity of your this compound stock in a sensitive cell line.

  • Possible Cause 3: Suboptimal Assay Conditions.

    • Troubleshooting:

      • Optimize cell seeding density. Too high a density can lead to contact inhibition and reduced sensitivity to apoptosis-inducing agents.

      • Ensure the incubation time is sufficient for this compound to induce apoptosis. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.

      • Check for the presence of caspase inhibitors in the serum used in your cell culture medium. Consider reducing the serum concentration or using serum-free medium during the assay.

Issue 2: High Background Signal in Assays

  • Possible Cause 1: Reagent or Medium Contamination.

    • Troubleshooting: Use fresh, sterile reagents and cell culture medium.

  • Possible Cause 2: Compound Autofluorescence (for fluorescence-based assays).

    • Troubleshooting: Run a control with this compound in the assay medium without cells to measure any intrinsic fluorescence of the compound.

Issue 3: High Variability Between Replicates

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Troubleshooting: Ensure a homogenous cell suspension before seeding and use precise pipetting techniques.

  • Possible Cause 2: Edge Effects in Multi-Well Plates. The outer wells of a microplate are more prone to evaporation, leading to variability.

    • Troubleshooting: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.

Experimental Protocols

Protocol 1: Caspase-3/7 Activation Assay (Fluorogenic)

This protocol outlines a method to quantify the activation of executioner caspases 3 and 7, a hallmark of apoptosis.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • Assay Procedure:

    • Allow the plate and caspase reagent to equilibrate to room temperature.

    • Add the fluorogenic caspase-3/7 substrate to each well.

    • Incubate the plate, protected from light, at room temperature for the time recommended by the manufacturer.

  • Data Acquisition: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (medium-only wells).

    • Normalize the data to the vehicle control.

    • Plot the normalized fluorescence against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

JNJ_4355_Mechanism_of_Action cluster_MCL1_Complex MCL-1 Survival Complex cluster_Apoptosis Apoptotic Cascade MCL1 MCL-1 BAK BAK MCL1->BAK Sequesters Free_BAK Free BAK BAK->Free_BAK Release JNJ4355 This compound JNJ4355->MCL1 Inhibits MOMP MOMP Free_BAK->MOMP Caspase_Activation Caspase Activation MOMP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Troubleshooting_Workflow Start Atypical Dose-Response Curve Check_Cell_Line Verify Cell Line Sensitivity (MCL-1 Dependence) Start->Check_Cell_Line Check_Compound Confirm Compound Activity (Fresh Stock, Positive Control) Check_Cell_Line->Check_Compound Sensitive Further_Investigation Further Investigation Needed (Off-target effects, etc.) Check_Cell_Line->Further_Investigation Insensitive Check_Assay Optimize Assay Conditions (Seeding Density, Incubation Time) Check_Compound->Check_Assay Active Check_Compound->Further_Investigation Inactive Resolution Problem Resolved Check_Assay->Resolution Optimized Check_Assay->Further_Investigation No Improvement

Caption: Troubleshooting workflow for atypical dose-response curves.

References

JNJ-4355 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues of experimental variability and reproducibility when working with the MCL1 inhibitor, JNJ-4355. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective chemical probe for Myeloid Cell Leukemia 1 (MCL1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2] MCL1 plays a crucial role in cell survival by preventing the oligomerization of pro-apoptotic proteins BAK and BAX, which would otherwise lead to mitochondrial pore formation and subsequent apoptosis.[1] this compound inhibits the function of MCL1, thereby promoting apoptosis in cells that depend on MCL1 for survival.[1]

Q2: What are the recommended in vitro and in-cell assay concentrations for this compound?

For in vitro assays, a concentration of up to 10 µM is recommended.[1] In cell-based assays, the effective concentration can vary depending on the cell line and assay format. For example, the half-maximal activity concentration (AC50) in the Caspase-Glo MOLP-8 assay is 12 nM, while in the KMS12PE assay, it is 69 nM.[1] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[3]

Q3: Is there a negative control compound available for this compound?

Yes, JNJ-78732576 is the recommended negative control compound for this compound.[1] Using a negative control is crucial to distinguish on-target effects from non-specific or off-target effects.[4]

Q4: How should I prepare and store this compound stock solutions?

This compound can be stored as a dry powder or as a stock solution in DMSO (e.g., 10 mM) at -20°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots of your stock solution.[5] If aliquoting is not feasible, limit freeze-thaw cycles to a maximum of 3-5.[5] DMSO stocks older than 3-6 months or those that have undergone more than two freeze-thaw cycles should be tested for activity before use.[1]

Q5: What are common sources of experimental variability in cell-based assays?

Experimental variability in cell-based assays can arise from several factors, including:

  • Liquid handling and pipetting errors: Inaccurate or inconsistent dispensing of reagents, compounds, or cells.[6][7]

  • Cell culture conditions: Inconsistencies in cell density, passage number, media composition, and incubation times can significantly impact results.[8]

  • Compound stability and solubility: Degradation or precipitation of the inhibitor in culture media.[3][5]

  • Cell line integrity: Misidentification or contamination of cell lines.[8]

  • Instrument variability: Fluctuations in plate readers, incubators, or other equipment.[7]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Assay Results
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser for consistent cell numbers across wells.[6][9]
Variable Cell Health/Passage Number Standardize cell culture procedures. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the time of the experiment.[8]
Inaccurate Compound Dilutions Prepare fresh serial dilutions for each experiment. Verify pipette calibration and use low-retention pipette tips.[5]
Edge Effects on Assay Plates Avoid using the outer wells of the assay plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Inconsistent Incubation Times Standardize all incubation steps precisely. Use a timer and process plates in a consistent order.
Issue 2: Lower than Expected Potency or No Compound Effect
Possible Cause Troubleshooting Steps
Compound Degradation Use a fresh aliquot of this compound from a properly stored stock.[5] Protect stock solutions from light.[5]
Compound Precipitation Visually inspect the media for any precipitate after adding the compound. Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all wells, including controls.[3][4]
Incorrect Assay Conditions Verify that the assay buffer, pH, and temperature are optimal for the target and the detection reagents.
Cell Line is Not Dependent on MCL1 Confirm that your chosen cell line expresses MCL1 and is dependent on it for survival. Test the compound in a positive control cell line known to be sensitive to MCL1 inhibition (e.g., MOLP-8, KMS12PE).[1]
Low Cell Permeability While this compound shows good cellular potency, permeability can vary between cell lines. If suspected, consider using cell lines with known good permeability for small molecules.
Issue 3: High Background or Suspected Off-Target Effects
Possible Cause Troubleshooting Steps
Compound Concentration Too High Perform a dose-response experiment to identify the optimal concentration range that shows on-target activity without significant off-target effects or cytotoxicity.[3][5]
Non-specific Inhibition Include the negative control compound, JNJ-78732576, in your experiments to differentiate between on-target and off-target effects.[1]
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells, including the vehicle-only control.[3]
Compound Aggregation Visually inspect the compound solution for any cloudiness. Consider including a non-ionic detergent like 0.01% Triton X-100 in biochemical assays to disrupt potential aggregates.[4]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypePotency (Ki)
MCL1 HTRF0.015 nM
hBCL2-> 3.75 µM
hBCL2A1 (BFL-1)-> 5 µM
hBCL2L1 (BCL-XL)-> 5 µM
Data sourced from EUbOPEN and the Chemical Probes Portal.[1][2]

Table 2: Cellular Potency of this compound

Cell LineAssay TypePotency (AC50)
MOLP-8 Caspase-Glo12 nM
KMS12PE Caspase-Glo69 nM
KMS12PE KO Caspase-Glo> 30 µM
Data sourced from EUbOPEN.[1]

Table 3: Off-Target Profile of this compound (at 1 µM)

Off-Target% Inhibition
Cl- channel (GABA-gated)22.6%
hPTGS2 (COX2)20.2%
hBZDp (TSPO)19.1%
Data from a CEREP panel of 76 targets. Sourced from the Chemical Probes Portal.[2]

Experimental Protocols

Protocol 1: General Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MCL1 Inhibition

This protocol provides a general framework for assessing the in vitro potency of this compound by measuring its ability to disrupt the interaction between MCL1 and a binding partner (e.g., a BIM peptide).

Materials:

  • Recombinant human MCL1 protein

  • Biotinylated BIM peptide (or other suitable binding partner)

  • HTRF donor (e.g., Europium cryptate-labeled anti-tag antibody)

  • HTRF acceptor (e.g., XL665-conjugated streptavidin)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound and negative control (JNJ-78732576) stock solutions in DMSO

  • Low-volume, white 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and the negative control in assay buffer. Add a small volume (e.g., 2 µL) of each dilution to the assay plate. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Reagent Preparation: Prepare a mix of MCL1 protein and the HTRF donor, and a separate mix of the biotinylated BIM peptide and the HTRF acceptor in assay buffer.

  • Reagent Addition: Add the MCL1/donor mix to the wells, followed by the BIM/acceptor mix.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: General Caspase-Glo® 3/7 Assay for Cellular Potency

This protocol outlines a general method to determine the potency of this compound in inducing apoptosis in a cell-based assay by measuring caspase-3 and -7 activity.

Materials:

  • MCL1-dependent cell line (e.g., MOLP-8)

  • Cell culture medium

  • This compound and negative control (JNJ-78732576) stock solutions in DMSO

  • White, opaque-walled 96-well or 384-well plates

  • Caspase-Glo® 3/7 Assay System

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed cells at a predetermined optimal density in the assay plate and allow them to attach or stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the negative control in cell culture medium. Add the diluted compounds to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined time sufficient to induce apoptosis (e.g., 24-48 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control. Plot the normalized luminescence against the inhibitor concentration and fit the data to determine the AC50 value.

Visualizations

MCL1_Signaling_Pathway MCL1 Anti-Apoptotic Signaling Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MCL1 MCL1 BAX BAX MCL1->BAX Inhibits BAK BAK MCL1->BAK Inhibits MOMP MOMP BAX->MOMP BAK->MOMP Cytochrome_c Cytochrome c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome MOMP->Cytochrome_c Release Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes JNJ4355 This compound JNJ4355->MCL1 Inhibits

Caption: MCL1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow General Workflow for Testing this compound cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis P1 Cell Culture (MCL1-dependent line) E1 Seed Cells in Assay Plate P1->E1 P2 Prepare this compound Serial Dilutions E2 Treat Cells with This compound & Controls P2->E2 E1->E2 E3 Incubate (e.g., 24-48h) E2->E3 A1 Add Assay Reagent (e.g., Caspase-Glo) E3->A1 A2 Read Plate (Luminescence) A1->A2 A3 Data Analysis (Calculate AC50) A2->A3

Caption: Experimental workflow for assessing this compound cellular potency.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results cluster_Checks Initial Checks cluster_Solutions Potential Solutions Start Inconsistent or Unexpected Results Check1 Verify Compound Concentration & Prep Start->Check1 Check2 Confirm Cell Health & Passage Number Start->Check2 Check3 Review Protocol & Timings Start->Check3 Sol1 Perform Dose-Response with Fresh Aliquots Check1->Sol1 Sol2 Use Cells from a Newer, Low-Passage Vial Check2->Sol2 Sol3 Run Positive & Negative Controls (e.g., JNJ-78732576) Check3->Sol3 Sol4 Check for Solvent Effects (Vehicle Control) Check3->Sol4 Result Improved Reproducibility Sol1->Result Sol2->Result Sol3->Result Sol4->Result

Caption: Logical relationships for troubleshooting this compound experiments.

References

Technical Support Center: Minimizing JNJ-4355 Toxicity in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCL-1 inhibitor, JNJ-4355. The information provided is intended to help minimize toxicity and ensure the successful execution of in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] By binding to MCL-1, this compound disrupts the interaction between MCL-1 and the pro-apoptotic protein BAK. This disruption leads to the activation of the intrinsic apoptotic pathway, ultimately resulting in programmed cell death in cancer cells that are dependent on MCL-1 for survival.[1]

Q2: What are the known dose-limiting toxicities of this compound and other MCL-1 inhibitors in vivo?

A2: The primary dose-limiting toxicity associated with this compound and other MCL-1 inhibitors is on-target cardiotoxicity.[2][3] This is due to the essential role of MCL-1 in cardiomyocyte survival and mitochondrial function.[4][5] Inhibition of MCL-1 in the heart can lead to cardiomyocyte apoptosis, mitochondrial dysfunction, and impaired cardiac function.[2][5][6] Another potential on-target toxicity is hematological toxicity, as MCL-1 is also important for the survival of certain hematopoietic cells.[4]

Q3: What are the clinical signs of this compound toxicity to monitor in animal models?

A3: Researchers should closely monitor animals for general signs of distress, including weight loss, reduced activity, changes in posture or grooming, and altered breathing. Specific to cardiotoxicity, signs may include lethargy and respiratory distress. Regular monitoring of cardiac function via echocardiography and measurement of cardiac biomarkers are crucial. For hematological toxicity, monitoring of complete blood counts is recommended.

Q4: How can cardiotoxicity associated with this compound be monitored?

A4: Cardiotoxicity can be monitored through a combination of functional and biomarker assessments. Serial echocardiography can be used to assess changes in cardiac function, such as ejection fraction and fractional shortening.[7] Measurement of cardiac troponins (cTnI or cTnT) in serum is a sensitive biomarker for cardiac injury.[7][8] Histopathological analysis of heart tissue at the end of the study is also essential to identify any myocardial damage.[6]

Q5: Are there strategies to mitigate the toxicity of this compound?

A5: Yes, several strategies can be employed to mitigate this compound toxicity. One approach is to use the lowest effective dose in combination with other anti-cancer agents.[9][10] This can enhance the therapeutic effect while minimizing off-target toxicities. Additionally, identifying predictive biomarkers of tumor sensitivity may allow for the selection of patient populations that will respond to lower, less toxic doses of this compound.[2][6]

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality
Potential Cause Troubleshooting Steps
Dose is too high, exceeding the Maximum Tolerated Dose (MTD). - Conduct a dose-range finding study to determine the MTD in the specific animal model. - Start with a lower dose and escalate gradually while monitoring for signs of toxicity.[11]
On-target cardiotoxicity. - Implement rigorous cardiac monitoring (echocardiography, cardiac troponins). - Consider reducing the dose or frequency of administration. - Evaluate combination therapies to allow for a lower dose of this compound.[9]
Improper drug formulation or administration. - Ensure this compound is properly solubilized and formulated for in vivo use. - Verify the accuracy of the dosing volume and the administration technique (e.g., intravenous, intraperitoneal).
Off-target toxicity. - Perform comprehensive histopathology on all major organs to identify any unexpected tissue damage. - Conduct a literature search for known off-target effects of the drug class.
Issue 2: Elevated Cardiac Troponins
Potential Cause Troubleshooting Steps
On-target MCL-1 inhibition in cardiomyocytes. - Correlate troponin levels with functional cardiac data (echocardiography) to assess the extent of cardiac dysfunction. - Consider dose reduction or a less frequent dosing schedule.
Transient, non-pathological release. - Monitor troponin levels over time to see if they return to baseline. - Correlate with histopathological findings to determine if there is evidence of myocardial necrosis.
Assay variability or interference. - Ensure the troponin assay is validated for the animal species being used. - Run quality controls and consider using a different assay platform for confirmation.
Issue 3: Abnormal Hematological Parameters
Potential Cause Troubleshooting Steps
On-target inhibition of MCL-1 in hematopoietic cells. - Monitor complete blood counts (CBCs) regularly throughout the study. - Evaluate the severity of the cytopenias and whether they are reversible upon cessation of treatment. - Consider a dose reduction or intermittent dosing schedule.
Compound-induced myelosuppression. - Perform a bone marrow examination to assess cellularity and morphology. - Differentiate from other causes of cytopenias, such as infection or inflammation.

Experimental Protocols

Protocol 1: In Vivo Cardiotoxicity Assessment in Rodents
  • Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice.

  • Dose Administration: Administer this compound via intravenous (IV) or intraperitoneal (IP) injection. A dose-range finding study should be performed to determine the appropriate dose levels.

  • Monitoring:

    • Clinical Observations: Daily monitoring for signs of toxicity (as mentioned in the FAQs).

    • Body Weight: Measure body weight at least twice weekly.

    • Cardiac Biomarkers: Collect blood samples (e.g., via tail vein) at baseline and at various time points post-treatment to measure serum levels of cardiac troponin I (cTnI) or T (cTnT).[12]

    • Echocardiography: Perform echocardiography at baseline and at the end of the study to assess left ventricular function (e.g., ejection fraction, fractional shortening).[13]

  • Terminal Procedures:

    • Necropsy: At the end of the study, perform a full necropsy and collect major organs, with a focus on the heart.

    • Histopathology: Fix the heart in 10% neutral buffered formalin, process, and embed in paraffin. Section the heart and stain with Hematoxylin and Eosin (H&E) for microscopic examination to assess for cardiomyocyte degeneration, necrosis, inflammation, and fibrosis.[6]

Protocol 2: In Vivo Hematological Toxicity Assessment in Rodents
  • Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice.

  • Dose Administration: Administer this compound as described in Protocol 1.

  • Monitoring:

    • Clinical Observations and Body Weight: Monitor as described in Protocol 1.

    • Complete Blood Count (CBC): Collect blood samples (e.g., via retro-orbital sinus or tail vein) into EDTA-containing tubes at baseline and at various time points post-treatment. Analyze for red blood cell count, hemoglobin, hematocrit, white blood cell count and differential, and platelet count.

  • Terminal Procedures:

    • Necropsy and Histopathology: At the end of the study, collect hematopoietic tissues (femur for bone marrow and spleen) for histopathological evaluation.

Signaling Pathways and Experimental Workflows

MCL1_Signaling_Pathway cluster_survival Pro-Survival cluster_apoptosis Pro-Apoptosis MCL1 MCL-1 BAK BAK MCL1->BAK Sequesters BAX BAX MCL1->BAX Sequesters MOMP Mitochondrial Outer Membrane Permeabilization BAK->MOMP Induces BAX->MOMP Induces Caspases Caspase Activation MOMP->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Executes JNJ4355 This compound JNJ4355->MCL1 Inhibits Cardiotoxicity_Workflow cluster_in_vivo In Vivo Study Dosing This compound Dosing (Rodent Model) Monitoring Clinical Observation Body Weight Dosing->Monitoring Cardiac_Monitoring Echocardiography Cardiac Troponins Dosing->Cardiac_Monitoring Heme_Monitoring Complete Blood Count Dosing->Heme_Monitoring Necropsy Necropsy & Histopathology (Heart, Spleen, Bone Marrow) Cardiac_Monitoring->Necropsy Heme_Monitoring->Necropsy Combination_Therapy_Logic JNJ4355 This compound (Lower Dose) Synergistic_Efficacy Synergistic Antitumor Efficacy JNJ4355->Synergistic_Efficacy Reduced_Toxicity Reduced Cardiotoxicity & Hematological Toxicity JNJ4355->Reduced_Toxicity Lower dose leads to Other_Agent Other Anticancer Agent (e.g., BCL-2 inhibitor) Other_Agent->Synergistic_Efficacy

References

JNJ-4355 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the quality control and purity assessment of JNJ-4355, a potent MCL1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: this compound should be stored as a dry powder or as a DMSO stock solution (e.g., 10 mM) at -20°C.[1] It is recommended to aliquot DMSO stock solutions to avoid multiple freeze-thaw cycles.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: DMSO is a suitable solvent for creating stock solutions of this compound.[1] For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: How long are DMSO stock solutions of this compound stable?

A3: DMSO stock solutions should be considered for re-testing of activity if stored for longer than 3-6 months or if they have undergone more than two freeze-thaw cycles.[1]

Q4: What are the key physicochemical properties of this compound?

A4: The key properties are summarized in the table below.

PropertyValue
Molecular Weight759.27 g/mol [1]
InChiKeyLUVOYGUFQRWXGQ-UHFFFAOYSA-N[1]

Troubleshooting Guide

Q5: I am observing lower than expected potency in my cellular assay. What could be the cause?

A5: There are several potential reasons for reduced potency:

  • Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. It is advisable to use a fresh aliquot or a newly prepared stock solution. Purity can be re-assessed using HPLC (see Experimental Protocols).

  • Incorrect Concentration: Verify the concentration of your stock solution. If possible, confirm the concentration using UV-Vis spectroscopy with a known extinction coefficient or by quantitative NMR (qNMR).

  • Cellular Health and Density: Ensure your cells are healthy, within a low passage number, and plated at the recommended density.

  • Assay Conditions: Optimize assay parameters such as incubation time and reagent concentrations.

Q6: My HPLC analysis shows an unexpected peak. How do I identify it?

A6: An unexpected peak could be an impurity, a degradant, or a solvent artifact.

  • Analyze the Blank: Inject a solvent blank to rule out solvent-related peaks.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peak. This can help identify potential degradants (e.g., hydrolysis or oxidation products) or known impurities.

  • Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies by exposing this compound to harsh conditions (e.g., acid, base, heat, light, oxidation). The retention times of the resulting degradants can be compared to the unknown peak.

Q7: The color of my this compound stock solution has changed. Is it still usable?

A7: A change in color often indicates chemical degradation. It is strongly recommended to discard the solution and prepare a fresh stock from the dry powder. The purity of the powder can be verified by HPLC and LC-MS.

Quantitative Data Summary

ParameterValueAssay
In Vitro Potency
Ki0.015 nMHTRF assay[1][2]
Cellular Potency
AC50 (MOLP-8)12 nMCaspase Glo assay[1]
AC50 (KMS12PE)69 nMCaspase Glo assay[1]
AC50 (KMS12PE KO)> 30 µMCaspase Glo assay[1]
In Vitro Selectivity
Ki (hBCL2)> 3.75 µM
Ki (hBCL2A1/BFL-1)> 5 µM
Ki (hBCL2L1/BCL-XL)> 5 µM

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general method for confirming the molecular weight of this compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: ESI positive.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Analysis: Look for the [M+H]⁺ ion corresponding to the molecular weight of this compound (759.27 g/mol ), which would be approximately m/z 760.28.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

This protocol describes the general procedure for acquiring a proton NMR spectrum to confirm the chemical structure of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound to confirm the presence of characteristic peaks and their integrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation cluster_decision Decision start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC Purity Assessment dissolve->hplc lcms LC-MS Identity Confirmation dissolve->lcms nmr NMR Structural Confirmation dissolve->nmr purity Purity > 95%? hplc->purity mw Correct MW? lcms->mw structure Correct Structure? nmr->structure pass Pass QC purity->pass Yes fail Fail QC (Further Investigation) purity->fail No mw->pass Yes mw->fail No structure->pass Yes structure->fail No

Caption: Quality control workflow for this compound.

troubleshooting_workflow start Inconsistent Assay Results check_purity Assess Purity by HPLC start->check_purity purity_ok Purity > 95%? check_purity->purity_ok impurity_present Impurity/Degradant Detected purity_ok->impurity_present No check_assay Troubleshoot Assay (Cells, Reagents) purity_ok->check_assay Yes identify_impurity Identify with LC-MS impurity_present->identify_impurity resynthesize Resynthesize or Repurify identify_impurity->resynthesize end Problem Resolved check_assay->end

Caption: Troubleshooting guide for inconsistent results.

mcl1_pathway MCL1 MCL1 BAK_BAX BAK/BAX MCL1->BAK_BAX Inhibits Apoptosis Apoptosis BAK_BAX->Apoptosis Promotes JNJ4355 This compound JNJ4355->MCL1 Inhibits

Caption: Simplified MCL1 anti-apoptotic signaling pathway.

References

JNJ-4355 experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-7706621. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you identify and avoid potential experimental artifacts and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-7706621 and what is its primary mechanism of action?

JNJ-7706621 is a small molecule inhibitor that targets two key families of serine/threonine kinases involved in cell cycle regulation: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2] Its primary mechanism of action is to block the catalytic activity of these kinases, leading to cell cycle arrest, inhibition of cell proliferation, and induction of apoptosis.[1][2] It shows high potency against CDK1/Cyclin B, CDK2/Cyclin A, Aurora A, and Aurora B.[3]

Q2: What are the expected cellular effects of JNJ-7706621 treatment?

Treatment of cancer cells with JNJ-7706621 typically results in:

  • Cell Cycle Arrest: A delay in the G1 phase and a robust arrest at the G2/M transition.[1][2]

  • Endoreduplication: Due to the inhibition of Aurora kinases, cells may undergo DNA replication without subsequent cell division, leading to cells with >4N DNA content.[1][2]

  • Inhibition of Histone H3 Phosphorylation: A direct consequence of Aurora B kinase inhibition.[1]

  • Apoptosis: Induction of programmed cell death at higher concentrations.[1][2]

Q3: Is JNJ-7706621 selective for CDKs and Aurora Kinases?

While potent against its primary targets, JNJ-7706621 can exhibit off-target activity at higher concentrations. It has been shown to inhibit other kinases such as VEGF-R2, FGF-R2, and GSK3β in the sub-micromolar range.[4] Awareness of these potential off-target effects is crucial for interpreting experimental outcomes.

Q4: How should I prepare and store JNJ-7706621?

JNJ-7706621 is sparingly soluble in aqueous solutions and is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4][5] For long-term storage, the solid powder should be kept at -20°C.[5] DMSO stock solutions can be stored at -80°C for up to a year.[5] To avoid degradation, it is recommended to aliquot the stock solution to prevent multiple freeze-thaw cycles.[5] When preparing working solutions, be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of JNJ-7706621 against various kinases and its anti-proliferative effects on different cell lines.

Table 1: In Vitro Kinase Inhibition Profile of JNJ-7706621

Kinase TargetIC₅₀ (nM)
CDK1/Cyclin B9
CDK2/Cyclin A4
CDK2/Cyclin E3
CDK3/Cyclin E58
CDK4/Cyclin D1253
CDK6/Cyclin D1175
Aurora A11
Aurora B15
VEGF-R2154
FGF-R2254
GSK3β254

Data sourced from multiple suppliers and publications.[3][4][6][7]

Table 2: Anti-proliferative Activity of JNJ-7706621 in Various Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
HeLaCervical Cancer284
HCT116Colon Carcinoma254
A375Melanoma447
PC3Prostate Cancer120
DU145Prostate Cancer-
MDA-MB-231Breast Cancer-

Note: IC₅₀ values can vary depending on the assay conditions and cell line. Data compiled from various sources.[3]

Troubleshooting Guides

This section addresses common experimental issues and potential artifacts that may arise when working with JNJ-7706621.

Issue 1: Unexpected Cell Cycle Profile in Flow Cytometry

Question: My flow cytometry data shows a large population of cells with a DNA content greater than 4N after JNJ-7706621 treatment. Is this an artifact?

Answer: This is likely not an artifact but rather an expected biological effect of JNJ-7706621 known as endoreduplication .[1][2] Inhibition of Aurora kinases, particularly Aurora B, disrupts cytokinesis (the final stage of cell division). As a result, cells can re-enter the S phase and replicate their DNA without dividing, leading to polyploidy (DNA content of 8N, 16N, etc.).

Troubleshooting Steps:

  • Confirm Polyploidy vs. Aggregates:

    • Visualize Cells: Examine the cells under a microscope before and after harvesting. Look for an increase in cell size, which often accompanies endoreduplication.

    • Doublet Discrimination: During flow cytometry acquisition, use a pulse-width vs. pulse-area plot to gate out cell doublets and aggregates. True polyploid cells will have a proportional increase in pulse width and area, while aggregates will have a disproportionately large area.

    • Gentle Handling: Ensure gentle pipetting and vortexing during cell preparation to minimize cell clumping. Filtering the cell suspension through a nylon mesh before analysis can also help.[8]

  • Dose-Response and Time-Course:

    • Perform a dose-response experiment. The proportion of endoreduplicating cells is often dose-dependent.

    • Conduct a time-course experiment. Endoreduplication may become more apparent at later time points (e.g., 48-72 hours) following G2/M arrest.[2]

  • Correlate with Mitotic Markers:

    • Use western blotting to check for the levels of mitotic proteins. Inhibition of Aurora B should lead to a decrease in the phosphorylation of Histone H3 at Serine 10.[1]

G2M_and_Endoreduplication JNJ_4355 JNJ-7706621 CDK1 CDK1/Cyclin B JNJ_4355->CDK1 inhibits AuroraB Aurora B JNJ_4355->AuroraB inhibits G2M G2/M Transition CDK1->G2M promotes Cytokinesis Cytokinesis AuroraB->Cytokinesis required for Mitosis Mitosis G2M->Mitosis Mitosis->Cytokinesis Endoreduplication Endoreduplication (>4N DNA) Mitosis->Endoreduplication failure of cytokinesis leads to

Figure 1. Simplified logic of JNJ-7706621-induced G2/M arrest and endoreduplication.

Issue 2: High Background or Weak Signal in Western Blots for Phosphorylated Proteins

Question: I am trying to detect changes in the phosphorylation of Histone H3 (Ser10) after JNJ-7706621 treatment, but my western blot results are not clear. What could be the problem?

Answer: Detecting phosphorylated proteins can be challenging due to their low abundance and the activity of phosphatases during sample preparation.

Troubleshooting Steps:

  • Sample Preparation:

    • Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins.

    • Work Quickly and on Ice: Perform all sample preparation steps on ice to minimize enzymatic activity.

    • Boil Samples Immediately: After adding Laemmli buffer, boil your samples immediately to denature proteases and phosphatases.

  • Blocking and Antibody Incubation:

    • Avoid Milk as a Blocking Agent: Milk contains casein, a phosphoprotein that can cause high background when probing for phosphorylated targets. Use a 5% Bovine Serum Albumin (BSA) solution in TBST for blocking and antibody dilutions.

    • Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.

    • Incubation Time and Temperature: For phospho-specific antibodies, an overnight incubation at 4°C is often recommended to enhance signal.

  • Washing:

    • Thorough Washing: Increase the number and duration of washes with TBST after antibody incubations to reduce non-specific binding.

WB_Troubleshooting_Workflow start Start: Poor Western Blot Signal check_lysis Is your lysis buffer fresh with phosphatase inhibitors? start->check_lysis check_lysis->start No, add inhibitors check_blocking Are you using 5% BSA (not milk) for blocking? check_lysis->check_blocking Yes check_blocking->start No, switch to BSA check_antibody Have you optimized primary antibody concentration? check_blocking->check_antibody Yes check_antibody->start No, titrate Ab check_washing Are your wash steps sufficiently stringent? check_antibody->check_washing Yes check_washing->start No, increase washes good_signal Clear Signal check_washing->good_signal Yes

Figure 2. Troubleshooting workflow for phospho-protein western blotting.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with JNJ-7706621 using propidium iodide (PI) staining.

Materials:

  • Cells treated with JNJ-7706621 or vehicle control (DMSO).

  • Phosphate-Buffered Saline (PBS).

  • 70% Ethanol (B145695) (ice-cold).

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. For adherent cells, trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet once with 1-2 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells on ice for at least 30 minutes or at -20°C overnight for fixation.

  • Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to pellet. Discard the ethanol and wash the pellet with 1 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate at room temperature for 15-30 minutes, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel and appropriate gating to exclude doublets.[9][10][11]

Protocol 2: Western Blotting for Phospho-Histone H3 (Ser10)

This protocol outlines the detection of Histone H3 phosphorylation at Serine 10, a marker of Aurora B activity.

Materials:

  • Cell lysates from JNJ-7706621-treated and control cells.

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels (15% acrylamide (B121943) is suitable for histones).

  • PVDF membrane.

  • Transfer buffer.

  • TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Blocking Buffer: 5% BSA in TBST.

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10).

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • ECL detection reagent.

Procedure:

  • Protein Lysate Preparation: Lyse cells in ice-cold RIPA buffer with inhibitors. Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and boil for 5 minutes.

  • SDS-PAGE: Separate proteins on a 15% SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Histone H3 (Ser10) antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply ECL reagent and visualize the signal using a chemiluminescence imaging system.[12]

Protocol 3: In Vitro Kinase Assay (Luminescence-Based)

This protocol is a general guideline for an in vitro kinase assay using a luminescence-based readout, such as the ADP-Glo™ Kinase Assay, to measure the activity of CDK1 or Aurora A in the presence of JNJ-7706621.

Materials:

  • Recombinant active kinase (e.g., CDK1/Cyclin B or Aurora A).

  • Kinase-specific substrate peptide.

  • Kinase Assay Buffer.

  • ATP.

  • JNJ-7706621 serial dilutions.

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of JNJ-7706621 in kinase assay buffer containing a constant, low percentage of DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase Assay Buffer.

    • Substrate and ATP (at a concentration near the Km for the kinase).

    • JNJ-7706621 dilution or vehicle control.

    • Diluted kinase enzyme to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[13][14][15][16]

Protocol 4: Cell Viability Assay (Luminescence-Based)

This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to measure the number of viable cells after treatment with JNJ-7706621.

Materials:

  • Cells seeded in an opaque-walled 96-well plate.

  • JNJ-7706621 serial dilutions.

  • CellTiter-Glo® Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of JNJ-7706621 or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) under standard cell culture conditions.

  • Assay:

    • Equilibrate the plate to room temperature for about 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which corresponds to the number of viable cells.[17][18][19][20][21]

References

Validation & Comparative

The Role of MCL-1 in Apoptosis Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to JNJ-4355 and Other MCL-1 Inhibitors for Researchers

Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma-2 (BCL-2) family. Its overexpression is a key factor in the development and sustained growth of numerous cancers, particularly hematological malignancies, and is frequently associated with resistance to various anticancer therapies.[1][2][3] This has made MCL-1 a compelling therapeutic target. The success of BCL-2 inhibitors like Venetoclax has intensified the pursuit of potent and selective MCL-1 inhibitors.[4]

This guide provides a comparative analysis of this compound, a highly potent next-generation MCL-1 inhibitor, against other notable inhibitors in development, such as AMG-176 (Tapotoclax) and AZD5991. The comparison focuses on biochemical potency, cellular activity, in vivo efficacy, and key physicochemical properties, supported by experimental data and methodologies relevant to drug development professionals.

MCL-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic effector proteins, primarily BAK, and BH3-only proteins like BIM and NOXA. This action prevents the formation of mitochondrial outer membrane pores, a critical step in the intrinsic apoptosis pathway.[1][3][4] Selective MCL-1 inhibitors, acting as BH3 mimetics, bind to the BH3-binding groove of MCL-1 with high affinity, displacing the pro-apoptotic proteins and triggering caspase-dependent cell death.[3][5]

MCL1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOM Outer Membrane BAK BAK Pore MOMP Pore Formation BAK->Pore Induces BAX BAX BAX->Pore Induces CytoC Cytochrome c Pore->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis BIM BIM / NOXA (BH3-only proteins) BIM->BAK Activates MCL1 MCL-1 BIM->MCL1 Binds MCL1->BAK Sequesters Inhibitor This compound (MCL-1 Inhibitor) Inhibitor->MCL1

Caption: MCL-1's role in the intrinsic apoptosis pathway and inhibitor action.

Comparative Data Presentation

The performance of this compound is benchmarked against other clinical-stage MCL-1 inhibitors, AZD5991 and AMG-176.

Table 1: Biochemical Potency and Selectivity

This table summarizes the binding affinity (Ki) of the inhibitors for MCL-1 and their selectivity against other key BCL-2 family members. High potency and selectivity are crucial for minimizing off-target effects.

CompoundMCL-1 Ki (nM)BCL-2 Ki (μM)BCL-xL Ki (μM)BFL-1 Ki (μM)Selectivity vs BCL-xL
This compound 0.018[4][6][7][8]> 3.75[9]> 5[9][10]> 5[9]> 277,000-fold
AMG-176 0.13[11]----
AZD5991 0.20[12]6.8[12]18[12]12[12]> 8,000-fold[5]
Table 2: Cellular Activity in Hematological Malignancies

This table presents the cellular potency (AC50/EC50) of the inhibitors in inducing apoptosis in relevant cancer cell lines and patient-derived samples.

CompoundCell Line / SampleAssay TypePotency (nM)
This compound MOLP-8 (Multiple Myeloma)Apoptosis (AC50)8.7[4]
MOLP-8 (Multiple Myeloma)Caspase-Glo (AC50)12[9]
AML Patient SamplesCell Killing (AC50)0.29 - 75[4]
AMG-176 Primary CLL CellsCell DeathEffective at 300 nM
AZD5991 MOLP-8 (Multiple Myeloma)Caspase (EC50)33[13]
MV4;11 (AML)Caspase (EC50)24[13]
Table 3: In Vivo Efficacy in Xenograft Models

This table highlights the anti-tumor activity of the inhibitors in preclinical animal models.

CompoundXenograft ModelDosingKey Outcome
This compound MOLP-8 (Multiple Myeloma)10 mg/kg, single IV doseComplete tumor regression[1][6][10]
MOLM-13 (AML)IV bolusConfirmed MCL-1:BAK complex disruption[4][10]
AMG-176 AML ModelsOralSynergistic activity with venetoclax[14]
AZD5991 MM & AML ModelsSingle IV doseComplete tumor regression[15][16]

Experimental Methodologies

Detailed protocols are essential for reproducing and comparing experimental findings. Below are summaries of methodologies commonly used to evaluate MCL-1 inhibitors.

Biochemical Binding Affinity Assays (e.g., FRET)
  • Objective: To determine the binding affinity and selectivity of the inhibitor for MCL-1 protein versus other BCL-2 family members.

  • Principle: Fluorescence Resonance Energy Transfer (FRET) assays measure the proximity of two fluorescently labeled molecules. A fluorescently tagged BH3 peptide (e.g., BIM-BH3) is incubated with a fluorescently tagged MCL-1 protein. In the absence of an inhibitor, the peptide binds MCL-1, bringing the fluorophores close and generating a FRET signal. The inhibitor competes with the peptide for binding to MCL-1, disrupting the FRET signal in a concentration-dependent manner.

  • Protocol Summary:

    • Recombinant human MCL-1, BCL-2, and BCL-xL proteins are purified.

    • A fluorescently labeled BH3 peptide is used as a probe.

    • The inhibitor is serially diluted and incubated with the protein and peptide probe in a microplate.

    • The FRET signal is measured using a plate reader.

    • IC50 values are calculated from the dose-response curves and converted to Ki values.

Cellular Apoptosis Assays (e.g., Caspase-Glo)
  • Objective: To measure the induction of apoptosis in cancer cells upon treatment with the inhibitor.

  • Principle: The Caspase-Glo 3/7 assay measures the activity of caspases 3 and 7, key executioners of apoptosis. The assay provides a luminogenic substrate that is cleaved by active caspases, generating a light signal proportional to the amount of caspase activity.

  • Protocol Summary:

    • Cancer cells (e.g., MOLP-8) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the MCL-1 inhibitor for a specified period (e.g., 6-24 hours).

    • The Caspase-Glo 3/7 reagent is added to each well.

    • The plate is incubated at room temperature to allow for signal generation.

    • Luminescence is measured with a luminometer.

    • EC50 or AC50 values are determined from the resulting dose-response curves.

Experimental_Workflow start Start: Seed Cancer Cells in 96-well Plate treatment Treat cells with serial dilutions of MCL-1 inhibitor start->treatment incubation Incubate for defined period (e.g., 24 hours) treatment->incubation reagent Add Caspase-Glo® 3/7 Reagent to each well incubation->reagent measure Measure Luminescence (proportional to apoptosis) reagent->measure analysis Data Analysis: Plot dose-response curve and calculate EC50 measure->analysis end End: Determine Cellular Potency analysis->end

Caption: A typical workflow for a cell-based apoptosis (Caspase-Glo) assay.
In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.

  • Protocol Summary:

    • Immunodeficient mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., MOLP-8).

    • Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

    • Mice are randomized into vehicle control and treatment groups.

    • The inhibitor is administered via a clinically relevant route (e.g., intravenous for this compound, oral for AMG-176) at various doses and schedules.

    • Tumor volume and body weight are measured regularly.

    • Efficacy is assessed by metrics such as tumor growth inhibition (TGI) or tumor regression.

Summary and Comparative Logic

This compound distinguishes itself with exceptionally high biochemical potency (pM range), which is an order of magnitude greater than other clinical-stage inhibitors like AMG-176 and AZD5991.[6][11][12] This high potency translates to strong cellular activity and impressive in vivo efficacy, where a single dose can lead to complete tumor regression in preclinical models.[1][10] Furthermore, this compound was optimized for improved physicochemical properties, such as high solubility, which is advantageous for its intravenous formulation.[4][10]

However, a significant challenge for MCL-1 inhibitors as a class is on-target toxicity, particularly cardiotoxicity, due to the role of MCL-1 in the survival of cardiomyocytes.[2][10] this compound exhibits a narrow therapeutic index in rat safety studies due to on-target apoptosis in the heart.[10] This safety concern has been a hurdle for the clinical progression of several MCL-1 inhibitors.[2] The development strategy for this compound, featuring a short pharmacokinetic profile, aims to control exposure and manage this therapeutic window.[10] In contrast, AMG-176 offers the convenience of an oral formulation.[14] AZD5991, while potent, showed limited single-agent clinical activity in a Phase 1 study, though it demonstrated a manageable safety profile with common adverse events being gastrointestinal in nature.[5]

Logic_Diagram cluster_JNJ4355 This compound cluster_Comparators AMG-176 / AZD5991 JNJ_Potency Exceptional Potency (Ki = 18 pM) JNJ_Efficacy High In Vivo Efficacy (Single Dose Regression) JNJ_Potency->JNJ_Efficacy Comp_Potency High Potency (Ki = 0.1-0.2 nM) Comp_ROA Oral Bioavailability (AMG-176) JNJ_PK Short PK Profile JNJ_Safety Narrow Therapeutic Index (On-Target Cardiotoxicity) JNJ_PK->JNJ_Safety Aims to Mitigate Comp_Clinical Limited Single-Agent Activity (AZD5991) Comp_Safety Class-wide Safety Concerns (Cardiotoxicity, etc.) Comp_Potency->Comp_Safety Title Comparative Attributes of MCL-1 Inhibitors

Caption: Key comparative attributes and logical relationships for MCL-1 inhibitors.

References

A Comparative Analysis of MCL-1 Inhibitors: JNJ-4355 vs. AZD5991

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the inhibition of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein of the BCL-2 family, has emerged as a promising strategy for treating various hematological malignancies. Two notable contenders in this space are JNJ-4355 and AZD5991. This guide provides a detailed comparison of their efficacy, supported by preclinical data, experimental methodologies, and visual representations of their mechanism of action.

Quantitative Efficacy Data

The following tables summarize the available preclinical efficacy data for this compound and AZD5991, offering a side-by-side comparison of their potency and anti-tumor activity.

Table 1: In Vitro Potency

ParameterThis compoundAZD5991
Target MCL-1MCL-1
Binding Affinity (Ki) 18 pM< 1 nM
Cellular Potency (AC50/EC50) MOLP-8 (Multiple Myeloma): 8.7 nMMOLP-8 (Multiple Myeloma): 33 nM
AML Patient Samples: 0.29-75 nM (in 25/27 samples)MV4;11 (AML): 24 nM
Selectivity >5000-fold over BCL-XL>10,000-fold over other BCL-2 family members

Table 2: In Vivo Efficacy in Xenograft Models

Cancer TypeCell LineCompoundDosingKey Findings
Multiple Myeloma MOLP-8This compoundSingle IV doseComplete tumor regression.[1]
Multiple Myeloma VariousAZD5991Single IV doseTumor regressions.[2]
Acute Myeloid Leukemia (AML) MOLM-13This compoundNot specifiedMCL-1:BAK complex disruption.
Acute Myeloid Leukemia (AML) VariousAZD5991Single IV doseTumor regressions.[2]

It is important to note that the clinical development of AZD5991 was halted due to observations of cardiac toxicity in a Phase 1 trial.[3]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the MCL-1 signaling pathway and a typical experimental workflow.

MCL1_Signaling_Pathway MCL-1 Signaling Pathway in Apoptosis cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Inhibitors Inhibitors MCL1 MCL-1 BAK BAK MCL1->BAK sequesters BAX BAX MCL1->BAX sequesters BIM BIM MCL1->BIM sequesters Mitochondrion Mitochondrion BAK->Mitochondrion pore formation BAX->Mitochondrion pore formation BIM->BAK BIM->BAX JNJ4355 This compound JNJ4355->MCL1 inhibit AZD5991 AZD5991 AZD5991->MCL1 inhibit Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis triggers

Caption: MCL-1 signaling pathway and the mechanism of action of this compound and AZD5991.

Experimental_Workflow Experimental Workflow for Efficacy Evaluation cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., MOLP-8, MV4-11) Treatment Treat with this compound or AZD5991 (Dose-response) Cell_Culture->Treatment Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Data_Analysis_Vitro Determine EC50/AC50 Apoptosis_Assay->Data_Analysis_Vitro End End Data_Analysis_Vitro->End Xenograft_Model Establish Xenograft Model (e.g., SCID mice with tumor cells) Drug_Administration Administer this compound or AZD5991 (e.g., Single IV dose) Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Volume Drug_Administration->Tumor_Measurement Data_Analysis_Vivo Assess Tumor Regression Tumor_Measurement->Data_Analysis_Vivo Data_Analysis_Vivo->End Start Start Start->Cell_Culture Start->Xenograft_Model

Caption: A generalized experimental workflow for evaluating the efficacy of MCL-1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of this compound and AZD5991.

In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis following treatment with an MCL-1 inhibitor.

1. Cell Culture and Treatment:

  • Culture hematological cancer cell lines (e.g., MOLP-8, MV4-11) in appropriate media and conditions.
  • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
  • Treat cells with a range of concentrations of this compound or AZD5991 for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

2. Staining:

  • Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
  • Resuspend cells in 1X Annexin V binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
  • Incubate the cells in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
  • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
  • Quantify the percentage of apoptotic cells in each treatment group compared to the control.

In Vivo Xenograft Model for Efficacy Assessment

This protocol outlines the general procedure for evaluating the anti-tumor activity of MCL-1 inhibitors in a mouse model.

1. Cell Implantation:

  • Use immunocompromised mice (e.g., SCID or NSG mice).
  • Subcutaneously inject a suspension of human hematological cancer cells (e.g., MOLP-8) into the flank of each mouse.
  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

2. Drug Administration:

  • Randomize mice into treatment and control groups.
  • Administer this compound or AZD5991 via an appropriate route (e.g., intravenous injection). Dosing can be a single administration or a series of doses over time.
  • The control group receives a vehicle solution.

3. Tumor Measurement and Data Analysis:

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
  • Calculate tumor volume using the formula: (Length x Width²) / 2.
  • Monitor the body weight of the mice as an indicator of toxicity.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for apoptosis markers).
  • Compare the tumor growth curves between the treated and control groups to determine the efficacy of the compound. Complete tumor regression is a key endpoint.[1]

References

A Preclinical Head-to-Head: JNJ-4355 vs. AMG-176 in Hematological Malignancy Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Myeloid Cell Leukemia 1 (MCL-1) has emerged as a promising therapeutic strategy in oncology, particularly for hematological malignancies. This guide provides a comparative overview of two potent MCL-1 inhibitors, JNJ-77060943 (JNJ-4355) and AMG-176, based on available preclinical data. The information is intended to offer a quantitative and methodological framework for evaluating these compounds in preclinical settings.

Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) family, is a critical survival factor for many cancer cells and a key mediator of resistance to various therapies. Both this compound and AMG-176 are small molecule inhibitors designed to bind to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins and thereby inducing programmed cell death.

Quantitative Performance Comparison

The following tables summarize the available preclinical data for this compound and AMG-176. It is important to note that the data has been compiled from separate studies, and direct comparisons should be interpreted with caution due to potential variations in experimental conditions.

In Vitro Activity: Potency and Cellular Efficacy
ParameterJNJ-77060943 (this compound)AMG-176Source
Binding Affinity (Ki) 18 pM (human MCL-1)0.13 nM[1][2]
Cellular Activity (AC50/IC50) MOLP-8 (MM): 8.7 nMOCI-LY1 (GCB-DLBCL): 0.21 µM (48h)[1][3]
AML patient samples: 0.29-75 nMTMD8 (ABC-DLBCL): 1.45 µM (48h)[1][3]
DHL-10 (GCB-DLBCL): 17.78 µM (48h)[3]
U2932 4RH (ABC-DLBCL): 19.45 µM (48h)[3]
CLL patient samples (300 nM, 24h): ~45% cell death[4]
In Vivo Efficacy: Anti-Tumor Activity in Xenograft Models
Cancer ModelCompoundDosing ScheduleKey FindingsSource
Acute Myeloid Leukemia (AML) JNJ-77060943 (this compound)Not specifiedDisruption of MCL-1:BAK complex in MOLM-13 xenografts.[1]
AMG-17630 or 60 mg/kg, twice weekly, oralDose-dependent reduction in tumor burden in an orthotopic MOLM-13 model.[5]
Multiple Myeloma (MM) AMG-176Daily or 2 days on/5 days off, oralSignificant tumor growth inhibition and complete tumor regression at higher doses in OPM-2 xenografts.[6]
B-Cell Lymphoma (BCL) AMG-176Not specifiedMinimal activity in in vivo models of BCL.[3]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

MCL1_Pathway Mechanism of MCL-1 Inhibition cluster_Mitochondrion Mitochondrion MCL1 MCL-1 BAK BAK MCL1->BAK Inhibition CytoC Cytochrome c release BAK->CytoC Pore formation BIM BIM BIM->BAK Activation Apoptosis Apoptosis CytoC->Apoptosis Inhibitor This compound / AMG-176 Inhibitor->MCL1 Inhibition

Caption: Mechanism of action of this compound and AMG-176 in the MCL-1 signaling pathway.

Preclinical_Workflow Preclinical Evaluation Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation CellLines Select Hematological Cancer Cell Lines DoseResponse Dose-Response Assay (e.g., CellTiter-Glo) CellLines->DoseResponse Xenograft Establish Xenograft Model (e.g., AML in NSG mice) CellLines->Xenograft Model Selection ApoptosisAssay Apoptosis Assay (e.g., Caspase-Glo) DoseResponse->ApoptosisAssay Determine IC50 Treatment Administer this compound or AMG-176 Xenograft->Treatment TumorMeasurement Monitor Tumor Growth Treatment->TumorMeasurement Survival Assess Overall Survival TumorMeasurement->Survival

Caption: A typical experimental workflow for the preclinical evaluation of MCL-1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of MCL-1 inhibitors.

Protocol 1: In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound or AMG-176 in cancer cell lines.

Materials:

  • Hematological cancer cell lines (e.g., MOLM-13, OCI-LY1)

  • Complete culture medium

  • This compound and AMG-176 stock solutions (in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound or AMG-176 in complete culture medium.

  • Treatment: Add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells. The final DMSO concentration should be ≤ 0.1%.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Luminescence Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit.

Protocol 2: Apoptosis Assay (e.g., Caspase-Glo® 3/7)

Objective: To quantify the induction of apoptosis by this compound or AMG-176.

Materials:

  • Hematological cancer cell lines

  • Complete culture medium

  • This compound and AMG-176

  • 96-well white, clear-bottom tissue culture plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with various concentrations of the inhibitors as described in the cell viability assay protocol. Incubate for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.

  • Data Analysis: Measure the luminescence of each sample. An increase in luminescence corresponds to an increase in caspase-3/7 activity, indicating apoptosis.

Protocol 3: In Vivo Xenograft Model for Acute Myeloid Leukemia (AML)

Objective: To evaluate the anti-tumor efficacy of this compound or AMG-176 in a human AML xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID gamma - NSG)

  • AML cell line (e.g., MOLM-13)

  • This compound or AMG-176 formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 MOLM-13 cells in a suitable buffer (e.g., PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound, AMG-176, or vehicle control according to the specified dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, or if pre-defined endpoint criteria are met, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI). Analyze survival data using Kaplan-Meier curves.

Concluding Remarks

Both this compound and AMG-176 demonstrate potent preclinical activity as MCL-1 inhibitors in various hematological malignancy models. This compound exhibits remarkably high binding affinity. AMG-176 has been more extensively characterized in a broader range of B-cell malignancies and in combination studies. The provided data and protocols offer a foundation for researchers to design and interpret further preclinical studies aimed at elucidating the comparative efficacy and therapeutic potential of these promising anti-cancer agents. Future head-to-head studies in standardized preclinical models will be crucial for a definitive comparison of their performance.

References

Validating the On-Target Effects of MCL-1 Inhibitor JNJ-4355 with the Negative Control JNJ-78732576: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potent and selective Myeloid Cell Leukemia-1 (MCL-1) inhibitor, JNJ-4355, and its structurally related negative control, JNJ-78732576. The purpose of this guide is to detail the experimental validation of this compound's on-target effects, a crucial step in preclinical drug development to ensure that the observed biological activities are a direct result of modulating the intended target.

Introduction to this compound and the Role of a Negative Control

This compound is a chemical probe designed to be a highly potent inhibitor of MCL-1, an anti-apoptotic protein of the BCL-2 family.[1][2] Overexpression of MCL-1 is implicated in the survival of various cancer cells and is associated with resistance to chemotherapy.[3] this compound functions by binding to the BH3-binding groove of MCL-1, thereby preventing it from sequestering pro-apoptotic proteins like BIM and BAK.[4][5] This disruption of the MCL-1/pro-apoptotic protein interaction leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.

To rigorously validate that the cellular effects of this compound are indeed due to its interaction with MCL-1, a negative control compound, JNJ-78732576, has been developed.[1][2] An ideal negative control is structurally very similar to the active compound but is devoid of biological activity against the intended target. By demonstrating that JNJ-78732576 fails to elicit the same biological responses as this compound in cellular and biochemical assays, researchers can confidently attribute the effects of this compound to its on-target activity.

Comparative Analysis of this compound and JNJ-78732576

The key distinction between this compound and its negative control, JNJ-78732576, lies in a subtle structural modification designed to abrogate binding to MCL-1. While specific quantitative binding data for JNJ-78732576 is not publicly available, its utility lies in its deliberate inactivity. The comparison below highlights the potent on-target activity of this compound.

Table 1: In Vitro Biochemical Potency and Selectivity of this compound
TargetThis compound Kᵢ (nM)Assay
MCL-1 0.015 HTRF Assay [1]
hBCL2>3,750HTRF Assay[1]
hBCL2A1 (BFL-1)>5,000HTRF Assay[1]
hBCL2L1 (BCL-XL)>5,000HTRF Assay[1]
Table 2: Cellular Activity of this compound in MCL-1 Dependent Cancer Cell Lines
Cell LineThis compound AC₅₀ (nM)Assay
MOLP-8 (Multiple Myeloma)12Caspase-Glo Assay[1]
KMS12PE (Multiple Myeloma)69Caspase-Glo Assay[1]
KMS12PE (MCL-1 KO)>30,000Caspase-Glo Assay[1]

In the MOLP-8 and KMS12PE cell lines, which are dependent on MCL-1 for survival, this compound induces apoptosis at low nanomolar concentrations. The dramatic loss of activity in the MCL-1 knockout (KO) KMS12PE cell line further confirms that the cytotoxic effect of this compound is mediated through its on-target inhibition of MCL-1.

Table 3: Off-Target Profile of this compound
Off-Target% Inhibition at 1 µMAssay Panel
Cl- channel (GABA-gated)22.6%CEREP Panel (76 targets)[1]
hPTGS2 (COX2)20.2%CEREP Panel (76 targets)[1]
hBZDp (TSPO)19.1%CEREP Panel (76 targets)[1]

This compound exhibits a favorable selectivity profile with weak off-target interactions at a concentration significantly higher than its on-target cellular potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MCL-1 signaling pathway and a typical experimental workflow for validating the on-target effects of this compound using JNJ-78732576.

MCL1_Signaling_Pathway MCL-1 Signaling Pathway and Inhibition by this compound cluster_Mitochondrion Mitochondrial Outer Membrane BAK BAK Cytochrome_c_release Cytochrome c release BAK->Cytochrome_c_release induces BAX BAX BAX->BAK activates MCL1 MCL1 MCL1->BAK sequesters BIM BIM MCL1->BIM sequesters BIM->BAX activates This compound This compound This compound->MCL1 inhibits Apoptosis Apoptosis Cytochrome_c_release->Apoptosis Experimental_Workflow Experimental Workflow for On-Target Validation Start Start Biochemical_Assay Biochemical Assay (HTRF) Start->Biochemical_Assay Cellular_Assay Cellular Assay (Caspase-Glo) Start->Cellular_Assay Compare_Activity Compare Activity of This compound and JNJ-78732576 Biochemical_Assay->Compare_Activity Cellular_Assay->Compare_Activity On_Target_Effect On-Target Effect Confirmed Compare_Activity->On_Target_Effect This compound active, JNJ-78732576 inactive Off_Target_Screening Off-Target Screening (e.g., CEREP Panel) On_Target_Effect->Off_Target_Screening Selectivity_Profile Establish Selectivity Profile Off_Target_Screening->Selectivity_Profile End End Selectivity_Profile->End

References

JNJ-4355: A Comparative Analysis of its Selectivity for BCL-2 Family Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the MCL-1 inhibitor JNJ-4355 against other BCL-2 family inhibitors, supported by experimental data.

The B-cell lymphoma 2 (BCL-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapy. This family includes pro-survival members like BCL-2, BCL-xL, and myeloid cell leukemia 1 (MCL-1), which act by sequestering pro-apoptotic proteins. Small molecule inhibitors designed to mimic the action of pro-apoptotic BH3-only proteins can disrupt these interactions and trigger cancer cell death. This guide provides a comparative analysis of the selectivity profile of this compound, a potent MCL-1 inhibitor, against the well-characterized BCL-2 inhibitors Venetoclax (B612062) (ABT-199) and Navitoclax (ABT-263).

Selectivity Profile of BCL-2 Family Inhibitors

The therapeutic efficacy and safety profile of BCL-2 family inhibitors are intrinsically linked to their selectivity for different anti-apoptotic proteins. The following table summarizes the binding affinities (Ki) of this compound, Venetoclax, and Navitoclax for MCL-1, BCL-2, and BCL-xL.

InhibitorTarget(s)MCL-1 Ki (nM)BCL-2 Ki (nM)BCL-xL Ki (nM)
This compound MCL-10.015[1]> 3750[1]> 5000[1]
Venetoclax (ABT-199) BCL-2> 444[2][3]< 0.01[2][4][5][6]48[2][3][5][6]
Navitoclax (ABT-263) BCL-2, BCL-xL, BCL-wWeakly binds≤ 1[7][8][9][10]≤ 0.5[7][8][9][10]

This compound demonstrates exceptional potency and selectivity for MCL-1, with a Ki of 15 pM.[1] Its binding affinity for BCL-2 and BCL-xL is significantly lower, with Ki values greater than 3.75 µM and 5 µM, respectively, highlighting its highly specific MCL-1 inhibitory activity.[1]

Venetoclax (ABT-199) is a highly selective BCL-2 inhibitor, with a sub-nanomolar binding affinity (Ki < 0.01 nM).[2][4][5][6] It exhibits markedly weaker activity against BCL-xL (Ki = 48 nM) and has no significant activity against MCL-1 (Ki > 444 nM).[2][3][5][6] This high selectivity for BCL-2 contributes to its efficacy in BCL-2-dependent hematological malignancies while sparing platelets, a toxicity associated with BCL-xL inhibition.

Navitoclax (ABT-263) is a dual inhibitor of BCL-2 and BCL-xL, with high affinity for both proteins (Ki ≤ 1 nM for BCL-2 and ≤ 0.5 nM for BCL-xL).[7][8][9][10] It also inhibits BCL-w with a Ki of ≤ 1 nM.[8][9][10] The dual inhibition can be advantageous in tumors dependent on both BCL-2 and BCL-xL for survival, but the on-target inhibition of BCL-xL in platelets can lead to thrombocytopenia.

Signaling Pathway and Mechanism of Action

The BCL-2 family proteins regulate apoptosis at the mitochondrial outer membrane. Pro-survival members like BCL-2, BCL-xL, and MCL-1 sequester pro-apoptotic proteins such as BIM, BID, and PUMA (BH3-only proteins) and the effector proteins BAX and BAK. This sequestration prevents BAX and BAK from oligomerizing and forming pores in the mitochondrial membrane, thus inhibiting the release of cytochrome c and subsequent caspase activation. BH3 mimetic drugs like this compound, Venetoclax, and Navitoclax bind to the BH3-binding groove of their respective target proteins, displacing the pro-apoptotic proteins and initiating the apoptotic cascade.

BCL2_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Inhibitors BH3 Mimetics BAX/BAK BAX/BAK Cytochrome c Cytochrome c BAX/BAK->Cytochrome c release Apoptosis Apoptosis Cytochrome c->Apoptosis Pro-apoptotic signals Pro-apoptotic signals BH3-only proteins (BIM, BID, PUMA) BH3-only proteins (BIM, BID, PUMA) Pro-apoptotic signals->BH3-only proteins (BIM, BID, PUMA) BH3-only proteins (BIM, BID, PUMA)->BAX/BAK This compound This compound MCL-1 MCL-1 This compound->MCL-1 Venetoclax Venetoclax BCL-2 BCL-2 Venetoclax->BCL-2 Navitoclax Navitoclax Navitoclax->BCL-2 BCL-xL BCL-xL Navitoclax->BCL-xL MCL-1->BAX/BAK MCL-1->BH3-only proteins (BIM, BID, PUMA) BCL-2->BAX/BAK BCL-2->BH3-only proteins (BIM, BID, PUMA) BCL-xL->BAX/BAK BCL-xL->BH3-only proteins (BIM, BID, PUMA)

Caption: BCL-2 family signaling pathway and inhibitor targets.

Experimental Protocols

The binding affinities of BCL-2 family inhibitors are commonly determined using biochemical assays such as Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from a BCL-2 family protein by an inhibitor.

Principle: A small, fluorescently labeled BH3 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger BCL-2 family protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization. An inhibitor that competes with the peptide for binding to the protein will cause a decrease in polarization.

General Protocol:

  • Reagent Preparation:

    • Recombinant human BCL-2, BCL-xL, or MCL-1 protein.

    • Fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3).

    • Assay buffer (e.g., PBS with 0.05% Tween-20).

    • Serial dilutions of the test inhibitor (e.g., this compound).

  • Assay Procedure:

    • In a microplate, combine the BCL-2 family protein and the fluorescently labeled BH3 peptide.

    • Add varying concentrations of the inhibitor.

    • Incubate at room temperature to reach equilibrium.

    • Measure fluorescence polarization using a plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent peptide.

FP_Assay_Workflow Start Start Prepare Reagents Prepare Reagents: - BCL-2 family protein - Fluorescent BH3 peptide - Inhibitor dilutions Start->Prepare Reagents Assay Setup Combine protein, peptide, and inhibitor in microplate Prepare Reagents->Assay Setup Incubation Incubate to reach equilibrium Assay Setup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Data Analysis Plot data and calculate IC50 and Ki values Measurement->Data Analysis End End Data Analysis->End

Caption: Fluorescence Polarization Assay Workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of an inhibitor to a target protein, providing a complete thermodynamic profile of the interaction.

Principle: When an inhibitor binds to a protein, heat is either released (exothermic) or absorbed (endothermic). ITC measures these small heat changes to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

General Protocol:

  • Sample Preparation:

    • Dialyze the purified BCL-2 family protein and the inhibitor into the same buffer to minimize heat of dilution effects.

    • Accurately determine the concentrations of the protein and inhibitor.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the titration syringe.

    • Perform a series of small, sequential injections of the inhibitor into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the data to a binding model to determine the thermodynamic parameters, including the binding affinity (Kd, which is the inverse of the binding constant, Ka).

Conclusion

This compound is a highly potent and selective inhibitor of MCL-1, distinguishing it from the BCL-2 selective inhibitor Venetoclax and the dual BCL-2/BCL-xL inhibitor Navitoclax. This high degree of selectivity is crucial for targeting cancers that are dependent on MCL-1 for survival while potentially avoiding off-target toxicities associated with the inhibition of other BCL-2 family members. The experimental methodologies outlined provide a framework for the continued evaluation and comparison of these and other emerging BCL-2 family inhibitors.

References

JNJ-4355 Combination Therapy: A Novel Approach for Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in oncology research is the development of targeted therapies that overcome intrinsic and acquired resistance to conventional treatments. JNJ-4355, a highly potent and selective Mcl-1 inhibitor, has emerged as a promising therapeutic agent, particularly in combination with other targeted drugs for the treatment of drug-resistant hematological malignancies.

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1] The inhibition of Mcl-1 represents a compelling strategy to induce apoptosis in cancer cells that are dependent on this protein for survival. This compound, developed by Janssen, is a novel small-molecule inhibitor of Mcl-1 that has demonstrated significant preclinical activity.[2]

This guide provides a comparative overview of this compound combination therapy, presenting preclinical data on its efficacy against drug-resistant cancers and comparing it with alternative therapeutic strategies.

Mechanism of Action: The Intrinsic Apoptosis Pathway

The BCL-2 family of proteins, which includes both pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., BCL-2, BCL-XL, Mcl-1) members, are central regulators of the intrinsic apoptosis pathway.[1] In healthy cells, a balance between these proteins prevents inappropriate cell death. In many cancer cells, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like Mcl-1. Mcl-1 sequesters pro-apoptotic proteins, preventing them from initiating the apoptotic cascade.[1]

This compound is a BH3 mimetic, a class of drugs that mimic the action of pro-apoptotic BH3-only proteins. It binds with high affinity to the hydrophobic groove of Mcl-1, displacing the pro-apoptotic proteins that Mcl-1 has sequestered. This liberation of pro-apoptotic proteins leads to the activation of BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.[1]

cluster_0 Apoptotic Signaling Pathway Mcl1 Mcl-1 Bim BIM/BAK Mcl1->Bim sequesters Apoptosis Apoptosis Bim->Apoptosis induces JNJ4355 This compound JNJ4355->Mcl1 inhibits

Mechanism of this compound action in inducing apoptosis.

This compound Preclinical Data in Drug-Resistant Cancers

Preclinical studies have highlighted the potent anti-tumor activity of this compound, particularly in models of hematological malignancies that are often resistant to standard therapies.

Monotherapy Efficacy

A pivotal study presented at the American Association for Cancer Research (AACR) Annual Meeting in 2022 detailed the preclinical profile of this compound. The compound demonstrated high-affinity binding to Mcl-1 with a Ki of 18 pM and potent cellular activity, with an AC50 of 8.7 nM in the MOLP-8 multiple myeloma cell line.[2] Furthermore, in a MOLP-8 multiple myeloma xenograft mouse model, a single intravenous dose of this compound resulted in complete and sustained tumor regression.[2] The study also showed promising activity in acute myeloid leukemia (AML) patient-derived samples, with AC50 values ranging from 0.29 to 75 nM in the majority of samples tested.[1][2]

Combination Therapy: Synergizing with Venetoclax (B612062)

A key strategy for overcoming drug resistance is the use of combination therapies that target multiple survival pathways. A common mechanism of resistance to the BCL-2 inhibitor venetoclax in AML is the upregulation of Mcl-1.[3][4][5] This provides a strong rationale for combining a BCL-2 inhibitor with an Mcl-1 inhibitor like this compound.

Preclinical studies with other selective Mcl-1 inhibitors have demonstrated the efficacy of this combination approach in venetoclax-resistant models. For instance, the Mcl-1 inhibitor VU661013 was shown to be active in venetoclax-resistant AML cells and patient-derived xenografts.[3][4] Similarly, the Mcl-1 inhibitor S63845 demonstrated strong synergistic effects when combined with venetoclax in AML cell lines and primary patient samples, even in the presence of a bone marrow microenvironment that confers resistance to BCL-2 inhibition.[5] Another novel Mcl-1 inhibitor, MI-238, also exhibited strong synergistic anti-cancer effects in combination with venetoclax in AML cells, a xenograft mouse model, and AML patient samples.[6]

While direct combination data for this compound with venetoclax from a full peer-reviewed publication is not yet available, the potent Mcl-1 inhibition demonstrated by this compound strongly suggests its potential for synergistic activity with venetoclax in overcoming resistance.

Comparison with Alternative Therapies

The therapeutic landscape for drug-resistant cancers is continually evolving. The following table compares this compound combination therapy with other approaches for Mcl-1-dependent and venetoclax-resistant cancers.

Therapeutic ApproachMechanism of ActionPreclinical Efficacy in Resistant ModelsPotential AdvantagesPotential Disadvantages
This compound (Mcl-1 inhibitor) + Venetoclax (BCL-2 inhibitor) Dual inhibition of anti-apoptotic proteins Mcl-1 and BCL-2, leading to synergistic induction of apoptosis.High preclinical efficacy in venetoclax-resistant AML models with other Mcl-1 inhibitors. This compound shows potent single-agent activity.[2][3][4][5][6]Targeted mechanism of action, potential for deep and durable responses in cancers co-dependent on Mcl-1 and BCL-2.Potential for on-target toxicities, such as cardiac toxicity, as seen with some Mcl-1 inhibitors.[2]
Standard Chemotherapy (e.g., Cytarabine, Doxorubicin) Induction of DNA damage, leading to cell cycle arrest and apoptosis.Efficacy is often limited by the development of resistance mechanisms, including overexpression of Mcl-1.[7]Broadly active against proliferating cells.High rates of toxicity and development of resistance.[7]
Allogeneic Stem Cell Transplant Replacement of the patient's hematopoietic system with a donor's, providing a graft-versus-leukemia effect.A potentially curative option for eligible patients with high-risk or relapsed/refractory leukemia.Can provide long-term disease control or cure.Significant morbidity and mortality, requires a suitable donor, and is not an option for all patients.
CAR-T Cell Therapy Genetically engineered T cells that target and kill cancer cells expressing a specific antigen.Has shown remarkable efficacy in some hematological malignancies, but resistance can occur.Highly specific and can lead to durable remissions.Potential for significant side effects (e.g., cytokine release syndrome), complex and expensive manufacturing process.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel therapeutic agents. Below are representative protocols for key in vitro and in vivo assays used in the preclinical assessment of compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a drug that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MOLM-13, OCI-AML3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_1 In Vitro Cytotoxicity Assay Workflow A Seed Cells B Add Drug A->B C Incubate B->C D Add MTT C->D E Read Plate D->E F Analyze Data E->F

Workflow for an in vitro cytotoxicity assay.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Cancer cell line (e.g., MOLP-8)

  • Matrigel

  • This compound and vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject a mixture of cancer cells and Matrigel into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., this compound) and vehicle control to the respective groups according to the dosing schedule.

  • Measure the tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

This compound is a highly potent and selective Mcl-1 inhibitor with significant preclinical activity against hematological malignancies. Its mechanism of action, which involves the direct induction of apoptosis, makes it a promising candidate for the treatment of cancers that are resistant to conventional therapies. The combination of this compound with the BCL-2 inhibitor venetoclax represents a rational and potentially highly effective strategy for overcoming resistance in cancers such as AML. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in combination with other agents for the treatment of drug-resistant cancers.

References

A Head-to-Head Comparison of Novel MCL-1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of Myeloid Cell Leukemia 1 (MCL-1) inhibitors is rapidly evolving. As a key anti-apoptotic protein frequently overexpressed in a multitude of cancers, MCL-1 has emerged as a high-value target for therapeutic intervention. This guide provides an objective, data-driven comparison of four novel MCL-1 inhibitors: AMG-176, AZD5991, S63845, and PRT1419, focusing on their preclinical performance.

Myeloid cell leukemia-1 (MCL-1), a member of the B-cell lymphoma 2 (BCL-2) family of proteins, is a critical regulator of the intrinsic apoptotic pathway.[1] Its overexpression is a known driver of tumorigenesis and chemoresistance in both hematologic malignancies and solid tumors. The inhibitors detailed below are BH3 mimetics, designed to occupy the BH3-binding groove of MCL-1, thereby liberating pro-apoptotic proteins like BAK and BAX to initiate programmed cell death.

Quantitative Data Summary

The following tables provide a structured overview of the biochemical potency, selectivity, cellular activity, and in vivo efficacy of the selected MCL-1 inhibitors based on available preclinical data.

Table 1: Biochemical Potency and Selectivity
InhibitorTargetKi / Kd (nM)AssaySelectivity vs. BCL-2 (fold)Selectivity vs. BCL-xL (fold)
AMG-176 MCL-1~0.08HTRF>11,000>8,000
AZD5991 MCL-10.13 (Ki), 0.17 (Kd)FRET, SPR>27,000 (Ki)>90,000 (Ki)
S63845 MCL-1<1.2 (Ki), 0.19 (Kd)Not Specified, SPR>100>100
PRT1419 MCL-1Not ReportedFP>200>200

HTRF: Homogeneous Time-Resolved Fluorescence; FRET: Förster Resonance Energy Transfer; SPR: Surface Plasmon Resonance; FP: Fluorescence Polarization.

Table 2: Cellular Activity in Cancer Cell Lines
InhibitorCell Line (Cancer Type)EC50 / IC50 (µM)Assay
AMG-176 OCI-LY1 (GCB-DLBCL)0.21Cell Viability
TMD8 (ABC-DLBCL)1.45Cell Viability
MOLM13 (AML)Not ReportedNot Reported
AZD5991 MOLP-8 (Multiple Myeloma)0.033 (EC50, 6h)Caspase Activity
MV4-11 (AML)0.024 (EC50, 6h)Caspase Activity
NCI-H23 (NSCLC)0.19 (EC50)Not Reported
S63845 H929 (Multiple Myeloma)<0.1Cell Viability
AMO1 (Multiple Myeloma)Moderately Sensitive (0.1-1)Cell Viability
MV4-11 (AML)Potent ActivityCell Viability
PRT1419 OPM2 (Multiple Myeloma)Potent ActivityCellTiter-Glo
MV4-11 (AML)Potent ActivityCellTiter-Glo
OCI-Ly7 (DLBCL)Potent ActivityCellTiter-Glo

GCB-DLBCL: Germinal Center B-cell-like Diffuse Large B-cell Lymphoma; ABC-DLBCL: Activated B-cell-like Diffuse Large B-cell Lymphoma; AML: Acute Myeloid Leukemia; NSCLC: Non-Small Cell Lung Cancer.

Table 3: In Vivo Efficacy in Xenograft Models
InhibitorTumor ModelDosing RegimenOutcome
AMG-176 OPM-2 (Multiple Myeloma)60 mg/kg, PO, twice weekly21% Tumor Regression
OPM-2 (Multiple Myeloma)100 mg/kg, PO, once weekly70% Tumor Regression
MOLM13 (AML, orthotopic)30 or 60 mg/kg, PO, twice weeklySignificant dose-dependent inhibition of tumor growth
AZD5991 MOLP-8 (Multiple Myeloma)60 mg/kg, IV, single dose99% Tumor Regression (6/7 mice tumor-free)
MOLP-8 (Multiple Myeloma)100 mg/kg, IV, single doseComplete Tumor Regression (7/7 mice)
MV4-11 (AML)100 mg/kg, IV, single doseComplete Tumor Regression (6/6 mice)
S63845 H929 (Multiple Myeloma)Not Specified103% TGImax
AMO1 (Multiple Myeloma)25 mg/kg, IVComplete regression in 7/8 mice
MV4-11 (AML)12.5 mg/kg, IV86% TGImax
PRT1419 OPM2 (Multiple Myeloma)Oral administrationTumor Regressions
MV4-11 (AML)Oral administrationTumor Regressions
OCI-Ly7 (DLBCL)Oral administrationTumor Regressions

PO: Oral administration; IV: Intravenous administration; TGI: Tumor Growth Inhibition.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the evaluation process for these inhibitors, the following diagrams are provided.

MCL1_Signaling_Pathway cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic Proteins cluster_2 Anti-Apoptotic Protein cluster_3 Mitochondrial Outer Membrane Permeabilization (MOMP) cluster_4 Apoptosis Intrinsic Stress Intrinsic Stress BIM BIM Intrinsic Stress->BIM BAK BAK BIM->BAK BAX BAX BIM->BAX MOMP MOMP BAK->MOMP BAX->MOMP MCL1 MCL1 MCL1->BAK MCL1->BAX Apoptosis Apoptosis MOMP->Apoptosis Novel MCL1 Inhibitors Novel MCL1 Inhibitors Novel MCL1 Inhibitors->MCL1

MCL-1 Signaling Pathway and Inhibitor Action

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization & Candidate Selection A Biochemical Assays (TR-FRET, SPR, FP) G Data Analysis & Comparison A->G B Cellular Assays (Cell Viability, Apoptosis) B->G C Selectivity Profiling (vs. BCL-2, BCL-xL) C->G D Pharmacokinetics (PK) & Pharmacodynamics (PD) D->G E Xenograft Efficacy Studies (Tumor Growth Inhibition) E->G F Toxicity Assessment F->G H Selection of Clinical Candidate G->H

Generalized Experimental Workflow for MCL-1 Inhibitors

Experimental Protocols

A summary of the key experimental methodologies used to generate the data in this guide is provided below.

Biochemical Potency and Selectivity Assays
  • Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This assay measures the binding affinity of the inhibitor to MCL-1.[2] Recombinant His-tagged MCL-1 protein, a fluorescently labeled MCL-1 peptide ligand (acceptor), and a terbium-labeled anti-His antibody (donor) are incubated together. The inhibitor's ability to disrupt the interaction between MCL-1 and the peptide ligand leads to a decrease in the TR-FRET signal, from which the IC50 and subsequently the Ki values are calculated.[3] Selectivity is determined by performing similar assays with other BCL-2 family proteins like BCL-2 and BCL-xL.[4]

  • Surface Plasmon Resonance (SPR): SPR is used to measure the binding kinetics (kon and koff) and affinity (Kd) of the inhibitor to immobilized MCL-1 protein.[5]

Cellular Activity Assays
  • Cell Viability Assays (e.g., CellTiter-Glo®): Cancer cell lines are seeded in 96-well or 384-well plates and treated with a range of inhibitor concentrations for a specified period (typically 48-72 hours).[6] The CellTiter-Glo® assay measures ATP levels, which correlate with the number of viable cells.[7] The luminescence signal is used to determine the inhibitor's EC50 or IC50 value.[7]

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): To confirm that cell death occurs via apoptosis, cells are treated with the inhibitor and then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells).[6] The percentage of apoptotic cells is quantified by flow cytometry.[6]

In Vivo Xenograft Studies
  • Subcutaneous Xenograft Models: Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).[6] Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[6] The inhibitor is administered via a clinically relevant route (e.g., oral gavage or intravenous injection) at various doses and schedules.[8]

  • Efficacy Assessment: Tumor volume is measured regularly using calipers, and the percentage of tumor growth inhibition (TGI) is calculated relative to the vehicle-treated control group.[8] In some cases, complete tumor regression is observed.[9] At the end of the study, tumors may be excised for further pharmacodynamic analysis, such as measuring the levels of apoptosis markers like cleaved caspase-3.[8]

Conclusion

The novel MCL-1 inhibitors AMG-176, AZD5991, S63845, and PRT1419 all demonstrate potent and selective preclinical activity against MCL-1 dependent cancers. AZD5991 and AMG-176, in particular, have shown remarkable in vivo efficacy with high rates of tumor regression in hematologic malignancy models.[7][10] S63845 also exhibits potent in vivo anti-tumor activity across a range of cancer models.[9] PRT1419, an orally bioavailable inhibitor, has shown promising in vitro activity and is currently being evaluated in clinical trials.[11]

This head-to-head comparison highlights the significant progress in the development of MCL-1 inhibitors. The choice of inhibitor for further investigation will depend on the specific cancer type, the desired therapeutic window, and the route of administration. The experimental protocols outlined here provide a robust framework for the continued evaluation and development of this promising class of anti-cancer agents.

References

JNJ-4355: A Potent MCL-1 Inhibitor for Overcoming Venetoclax Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of resistance to venetoclax (B612062), a highly effective BCL-2 inhibitor, presents a significant challenge in the treatment of various hematological malignancies. A primary mechanism of this resistance is the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1). This guide provides a comparative analysis of JNJ-4355, a novel and potent MCL-1 inhibitor, and other emerging MCL-1 targeted therapies in the context of venetoclax-resistant cell lines.

Introduction to this compound

This compound is a highly potent, second-generation MCL-1 inhibitor developed by Janssen.[1] It is a 1,4-indolyl macrocycle designed to have improved physicochemical properties over first-generation MCL-1 inhibitors, including high solubility and a short pharmacokinetic profile.[1][2] These characteristics allow for better control of drug exposure and may lead to an improved therapeutic index.[1] Preclinical data have demonstrated its high affinity for MCL-1 and potent anti-tumor activity in various hematological cancer models.[1][2]

The Role of MCL-1 in Venetoclax Resistance

Venetoclax induces apoptosis by selectively inhibiting the anti-apoptotic protein BCL-2.[3][4] However, cancer cells can evade this by upregulating other anti-apoptotic BCL-2 family members, particularly MCL-1 and BCL-XL.[4][5] MCL-1 sequesters pro-apoptotic proteins like BIM, preventing them from activating the apoptotic cascade.[4] This functional redundancy makes MCL-1 a critical survival factor in venetoclax-resistant cells, providing a strong rationale for targeting MCL-1 to restore sensitivity to apoptosis.

Comparative Efficacy of MCL-1 Inhibitors in Venetoclax-Resistant Models

While direct head-to-head clinical data is limited, preclinical studies provide valuable insights into the efficacy of this compound and other MCL-1 inhibitors in overcoming venetoclax resistance. The following table summarizes key quantitative data from various studies on MCL-1 inhibitors in venetoclax-resistant or MCL-1 dependent cell lines.

DrugAlternative NamesTargetCell Line(s)Key FindingsEfficacy Data (IC50/AC50/Ki)Citation(s)
This compound -MCL-1MOLP8 (Multiple Myeloma), AML patient samplesHighly potent, optimized physicochemical properties. Complete tumor regression in a mouse xenograft model.Ki (hMCL1): 0.016 nM; AC50 (MOLP8): 8.7 nM; AC50 (AML patient samples): < 1 to 595 nM[1][2]
VU661013 -MCL-1Venetoclax-resistant AML cell linesActive in venetoclax-resistant cells and patient-derived xenografts. Synergistic with venetoclax.Data on growth inhibition and cytochrome C release available, specific IC50s not provided in the abstract.[6]
AZD5991 -MCL-1Venetoclax-resistant AML and Multiple Myeloma cell linesSynergistically induces apoptosis with venetoclax in intrinsically and acquired resistant cells.Data on synergistic effects and apoptosis induction available, specific IC50s not provided in the abstract.[3][5]
AMG-176 -MCL-1AML and Multiple Myeloma cell lines, primary patient samplesOrally bioavailable, induces rapid apoptosis. Synergistic with venetoclax in AML models.Data on apoptosis induction and in vivo efficacy available, specific IC50s not provided in the abstract.[7]
S63845 -MCL-1Venetoclax-resistant AML cell linesHighly sensitive in venetoclax-resistant AML cells. Strong synergy with venetoclax.Data on synergistic apoptosis induction available, specific IC50s not provided in the abstract.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Venetoclax_Resistance_and_MCL1_Inhibition cluster_0 Apoptotic Signaling cluster_1 Therapeutic Intervention cluster_2 Resistance Mechanism BCL2 BCL-2 BIM BIM BCL2->BIM inhibits MCL1 MCL-1 MCL1->BIM inhibits BAX_BAK BAX/BAK BIM->BAX_BAK activates Apoptosis Apoptosis BAX_BAK->Apoptosis induces Venetoclax Venetoclax Venetoclax->BCL2 inhibits JNJ4355 This compound (MCL-1 Inhibitor) JNJ4355->MCL1 inhibits Upregulated_MCL1 Upregulated MCL-1 Upregulated_MCL1->BIM maintains inhibition

Caption: Mechanism of venetoclax resistance and the action of this compound.

Experimental_Workflow cluster_assays Efficacy Assessment start Start: Venetoclax-Resistant Cell Line Culture treatment Treat with this compound and/or other MCL-1 inhibitors start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) incubation->apoptosis western_blot Western Blot (BCL-2 family proteins) incubation->western_blot bh3_profiling BH3 Profiling incubation->bh3_profiling data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis western_blot->data_analysis bh3_profiling->data_analysis

Caption: General experimental workflow for evaluating MCL-1 inhibitor efficacy.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of MCL-1 inhibitors on venetoclax-resistant cell lines.

Materials:

  • Venetoclax-resistant leukemia cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of the MCL-1 inhibitor in complete medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by MCL-1 inhibitors.

Materials:

  • Venetoclax-resistant leukemia cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • Treat the cells with various concentrations of the MCL-1 inhibitor for 24-48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for BCL-2 Family Proteins

Objective: To analyze the expression levels of anti-apoptotic and pro-apoptotic proteins.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against BCL-2, MCL-1, BCL-XL, BIM, BAX, BAK, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Prepare protein lysates from cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the protein expression to the loading control.

BH3 Profiling

Objective: To assess the mitochondrial apoptotic priming and dependency on specific anti-apoptotic BCL-2 family members.

Materials:

  • Leukemia cell lines or primary patient samples

  • BH3 peptides (e.g., BIM, BAD, NOXA)

  • Permeabilization buffer (e.g., containing digitonin)

  • Mitochondrial membrane potential-sensitive dyes (e.g., JC-1) or cytochrome c release assay components

  • Flow cytometer or plate reader

Procedure (simplified concept):

  • Cells are gently permeabilized to allow the entry of BH3 peptides.

  • Permeabilized cells are exposed to a panel of BH3 peptides that selectively engage different anti-apoptotic proteins.

  • The extent of mitochondrial outer membrane permeabilization (MOMP) is measured. This can be assessed by the loss of mitochondrial membrane potential (using dyes like JC-1) or the release of cytochrome c.

  • The pattern of mitochondrial depolarization in response to different BH3 peptides reveals the cell's dependence on specific anti-apoptotic proteins for survival. For instance, sensitivity to the NOXA peptide indicates MCL-1 dependence.

Conclusion

This compound and other selective MCL-1 inhibitors represent a promising therapeutic strategy to overcome venetoclax resistance in hematological malignancies. The preclinical data strongly support the rationale of targeting MCL-1 in this setting, either as a monotherapy or in combination with venetoclax to induce synergistic apoptosis. The provided experimental protocols offer a framework for researchers to further investigate the efficacy and mechanisms of action of these novel agents. As more clinical data becomes available, the role of MCL-1 inhibitors like this compound in the treatment landscape of venetoclax-resistant cancers will be further elucidated.

References

Decoding JNJ-4355 Sensitivity: A Comparative Guide to Predictive Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

RARITAN, NJ – [Current Date] – As the landscape of targeted cancer therapy evolves, the selective MCL-1 inhibitor, JNJ-4355, has emerged as a promising agent for hematological malignancies. This guide offers a comprehensive comparison of potential biomarkers for predicting sensitivity to this compound, supported by available preclinical data and insights from broader MCL-1 inhibitor research. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to aid in the identification of patient populations most likely to benefit from this therapeutic strategy.

This compound: A Potent and Selective MCL-1 Inhibitor

This compound is a highly potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] By binding to MCL-1, this compound disrupts the interaction between MCL-1 and the pro-apoptotic protein BAK, thereby triggering the intrinsic apoptotic pathway and leading to cancer cell death.[1][2] Preclinical studies have demonstrated its efficacy in various cancer cell lines and patient-derived samples, particularly in acute myeloid leukemia (AML) and multiple myeloma.[1][2][3]

Potential Biomarkers for Predicting this compound Sensitivity

While specific, clinically validated biomarkers for this compound are yet to be established, preclinical data and research on other MCL-1 inhibitors point toward several promising candidates.

Table 1: Potential Biomarkers for MCL-1 Inhibitor Sensitivity

Biomarker CategoryPotential BiomarkerRationale for Predicting SensitivityAssociated Cancer Type(s)
Gene Expression High MCL1 expressionDirect target of this compound; cancer cells may be "addicted" to high MCL-1 levels for survival.Hematological Malignancies, Solid Tumors
Low BCL2 to MCL1 expression ratioCells with low BCL-2 may be more reliant on MCL-1 for survival, making them more susceptible to MCL-1 inhibition.Multiple Myeloma
Low expression of AXL, ETS1, IL6, EFEMP1 gene signatureThis four-gene signature is associated with resistance to MCL-1 inhibitors in TNBC, suggesting low expression may predict sensitivity.Triple-Negative Breast Cancer
Protein Expression High c-Myc protein levelsc-Myc has been shown to correlate with sensitivity to the MCL-1 inhibitor AZD5991 in AML.Acute Myeloid Leukemia
Low BCL-xL protein expressionAn inverse correlation between BCL-xL expression and sensitivity to the MCL-1 inhibitor AMG-176 has been observed.Hematological Malignancies
Functional Resistance to BCL-2 inhibitors (e.g., Venetoclax)Resistance to BCL-2 inhibitors is often mediated by MCL-1 upregulation, creating a dependency that can be exploited by MCL-1 inhibitors.Hematological Malignancies

Comparative Analysis of this compound and Other MCL-1 Inhibitors

This compound is one of several MCL-1 inhibitors in clinical development. While direct comparative studies are limited, a look at the broader landscape provides context for its potential clinical positioning.

Table 2: Comparison of Select MCL-1 Inhibitors in Development

CompoundDeveloperReported Potency (Ki or IC50)Key Preclinical FindingsPotential Biomarkers
This compound JanssenMCL-1 Ki = 18 pMPotent in vitro activity in AML and multiple myeloma cell lines; disrupts MCL-1:BAK complex.Not yet defined.
AMG-176 AmgenInduces apoptosis in hematological cancer models; synergistic with venetoclax.Inverse correlation with BCL-xL expression.
AZD5991 AstraZenecaAntitumor activity in AML and multiple myeloma models.c-Myc protein levels.
S63845/MIK665 Servier/NovartisPotent and selective MCL-1 inhibitor with in vivo activity.Not yet defined.

Experimental Protocols

Detailed methodologies are crucial for the validation and clinical implementation of predictive biomarkers. Below are outlines of key experimental protocols relevant to the biomarkers discussed.

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
  • Objective: To quantify the mRNA expression levels of MCL1, BCL2, AXL, ETS1, IL6, and EFEMP1.

  • Protocol:

    • Isolate total RNA from patient tumor samples or cell lines using a commercially available kit (e.g., RNeasy Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

    • Perform qRT-PCR using a real-time PCR system (e.g., CFX96 Real-Time System, Bio-Rad) with gene-specific primers and a fluorescent dye (e.g., SYBR Green or TaqMan probes).

    • Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate relative gene expression using the ΔΔCt method.

Immunohistochemistry (IHC) for Protein Expression Analysis
  • Objective: To assess the protein expression levels of MCL-1, BCL-2, c-Myc, and BCL-xL in tumor tissue.

  • Protocol:

    • Fix formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections on glass slides.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a heat-induced epitope retrieval method in a citrate (B86180) or EDTA buffer.

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific antibody binding with a protein block solution.

    • Incubate the sections with primary antibodies specific for the target proteins (MCL-1, BCL-2, c-Myc, BCL-xL) at optimized dilutions.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Score the staining intensity and percentage of positive cells, often using an H-score system.

Cell Viability and Apoptosis Assays
  • Objective: To determine the in vitro sensitivity of cancer cells to this compound and other MCL-1 inhibitors.

  • Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):

    • Seed cancer cells in 96-well plates at a predetermined density.

    • Treat the cells with a range of concentrations of this compound or other inhibitors for a specified duration (e.g., 72 hours).

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence using a luminometer.

    • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

  • Protocol (Annexin V/Propidium (B1200493) Iodide Apoptosis Assay):

    • Treat cells with the inhibitor as described above.

    • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding.

This compound Mechanism of Action cluster_0 Apoptotic Signaling cluster_1 This compound Intervention MCL1 MCL-1 BAK BAK MCL1->BAK Inhibits Apoptosis Apoptosis BAK->Apoptosis Induces JNJ4355 This compound JNJ4355->MCL1 Inhibits

Caption: this compound inhibits MCL-1, releasing BAK to induce apoptosis.

Biomarker Discovery Workflow PatientSamples Patient Samples (Tumor Biopsies) GenomicAnalysis Genomic & Proteomic Analysis (qRT-PCR, IHC) PatientSamples->GenomicAnalysis InVitroScreening In Vitro Drug Screening (Cell Viability Assays) PatientSamples->InVitroScreening DataIntegration Data Integration & Correlation Analysis GenomicAnalysis->DataIntegration InVitroScreening->DataIntegration BiomarkerID Biomarker Identification DataIntegration->BiomarkerID Validation Clinical Validation BiomarkerID->Validation

Caption: Workflow for identifying and validating predictive biomarkers.

Future Directions

The identification and validation of robust predictive biomarkers will be critical for the successful clinical development and application of this compound. Future research should focus on:

  • Prospective clinical trials: Incorporating biomarker analysis into ongoing and future clinical trials of this compound is essential to validate the candidate biomarkers identified in preclinical studies.

  • Combination strategies: Investigating biomarkers that predict synergy between this compound and other anticancer agents, such as BCL-2 inhibitors, will be crucial for developing effective combination therapies.

  • Mechanisms of resistance: Elucidating the mechanisms of both intrinsic and acquired resistance to this compound will enable the development of strategies to overcome resistance and identify patients who may benefit from alternative or combination therapies.

This guide provides a foundational understanding of the current landscape of predictive biomarkers for this compound sensitivity. As more data becomes available, this information will be updated to reflect the latest advancements in the field.

References

Safety Operating Guide

Proper Disposal of JNJ-4355: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of the research compound JNJ-4355 based on general laboratory safety principles and best practices for potent pharmaceutical compounds. As no specific Safety Data Sheet (SDS) for this compound is publicly available, these are recommended procedures and should not replace a formal risk assessment or the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for definitive disposal protocols.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal procedures to ensure personal safety and environmental protection. This compound is a potent MCL-1 inhibitor, and like many investigational pharmaceutical compounds, it should be treated as hazardous waste.[1][2]

Immediate Safety and Handling

Before beginning any procedure that involves this compound, ensure that you are familiar with its properties and have the appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Wear double chemotherapy gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A disposable gown is recommended.[1]

  • Respiratory Protection: A respirator may be necessary depending on the risk assessment and the specific procedures being performed.[1]

In the event of a spill, immediately follow your institution's established spill cleanup procedures for hazardous materials, which typically involve using a chemical spill kit while wearing the appropriate PPE.[1]

Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValueReference
Molecular Formula C₄₀H₄₃ClFN₅O₅S[]
Molecular Weight 760.32 g/mol []
Storage As a dry powder or in DMSO solution at -20°C[4]
Appearance Likely a solid powderN/A

Experimental Protocols for Safe Disposal

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The primary principle is that no activity should begin without a plan for the disposal of all generated waste.[5]

Step 1: Waste Identification and Classification

All materials that have come into contact with this compound must be classified as hazardous pharmaceutical waste.[1] This includes:

  • Unused or expired neat this compound compound.

  • Contaminated PPE (gloves, gowns, etc.).

  • Contaminated laboratory supplies (vials, pipette tips, absorbent pads, etc.).

  • Solutions containing this compound (e.g., in DMSO).

  • Contaminated sharps (needles, syringes).

Step 2: Waste Segregation and Containerization

Proper segregation of waste is essential to ensure safe handling and disposal.[6][7] Use designated, properly labeled, and sealed containers.[8][9]

  • Solid Waste:

    • Neat Compound and Heavily Contaminated Items: Place in a designated hazardous chemical waste container, often color-coded black.[1] This includes any unused bulk powder and items grossly contaminated with this compound.

    • Trace Contaminated Items: Items with minimal contamination, such as used PPE and absorbent pads from a clean work area, should be placed in a trace chemotherapy waste container, often color-coded yellow.[1]

  • Liquid Waste:

    • This compound Solutions: Collect all liquid waste containing this compound, such as stock solutions in DMSO, in a sealable, leak-proof container that is chemically compatible with the solvent.[6] The container must be clearly labeled as hazardous waste and list all chemical components. Do not dispose of this waste down the drain.[1]

  • Sharps Waste:

    • Contaminated Sharps: Needles and syringes that have contained this compound must be disposed of in a designated hazardous chemical waste sharps container. Needles should not be recapped.[1] If the syringe is completely empty, it may be permissible to dispose of it in a standard sharps container (often red), but it is best to err on the side of caution and treat it as hazardous waste.[1]

Step 3: Storage and Labeling

Store all this compound waste in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.[1][8] All waste containers must be clearly labeled with a hazardous waste tag that details the contents, including the full chemical name "this compound" and any solvents present.[8][9] Keep all waste containers closed except when adding waste.[5][8]

Step 4: Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8] Do not attempt to dispose of this compound waste through regular trash or sewer systems.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid sharps Sharps Waste waste_type->sharps Sharps solid_contamination Level of Contamination? solid->solid_contamination liquid_container Collect in Labeled, Sealable, Compatible Liquid Waste Container liquid->liquid_container sharps_container Place in Labeled Hazardous Sharps Container sharps->sharps_container neat_heavy Neat Compound or Heavily Contaminated solid_contamination->neat_heavy High trace Trace Contamination solid_contamination->trace Low black_container Place in Labeled Hazardous Waste Container (Black) neat_heavy->black_container yellow_container Place in Labeled Trace Chemo Waste Container (Yellow) trace->yellow_container storage Store in Designated Satellite Accumulation Area black_container->storage yellow_container->storage liquid_container->storage sharps_container->storage ehs Contact EHS for Pickup storage->ehs

Caption: Decision tree for the segregation and disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Personal protective equipment for handling JNJ-4355

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of JNJ-4355, a highly potent MCL-1 (myeloid cell leukemia-1) inhibitor with antitumor activity.[1][2] Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment. Given the high potency of this compound, it should be handled with the utmost care, similar to other high-potency active pharmaceutical ingredients (HPAPIs).

Hazard Profile and Safety Precautions

This compound is a chemical probe and a potent MCL-1 inhibitor with a Ki of 18 pM.[1] While a specific Safety Data Sheet (SDS) with comprehensive toxicological data is not publicly available, the compound's potent biological activity necessitates stringent safety protocols to prevent accidental exposure. All handling of this compound should occur in a controlled environment, such as a designated fume hood, to minimize the risk of inhalation or skin contact.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn at all times. Gloves must be inspected before use and changed frequently, especially after direct contact with the compound.
Eye Protection Safety glasses with side shields or gogglesMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.
Respiratory Protection RespiratorFor handling powders or creating aerosols, a full-face respirator with appropriate cartridges should be used. In a well-ventilated area or fume hood, a disposable N95 respirator may be sufficient for handling small quantities.[3]
Body Protection Laboratory coatA buttoned lab coat must be worn to protect skin and clothing. For procedures with a higher risk of contamination, impervious clothing should be considered.

Quantitative Data Summary

The following table summarizes key in vitro potency and selectivity data for this compound, as well as its activity in cellular assays.[4] This data underscores the compound's high potency and should inform risk assessments and handling procedures.

Assay TypeTarget/Cell LineResult (Ki or AC50)
In vitro Potency MCL10.015 nM (Ki)
In vitro Selectivity hBCL2> 3.75 µM (Ki)
hBCL2A1 (BFL-1)> 5 µM (Ki)
hBCL2L1 (BCL-XL)> 5 µM (Ki)
Cellular Potency (Caspase Glo Assay) MOLP-812 nM (AC50)
KMS12PE69 nM (AC50)
KMS12PE KO> 30 µM (AC50)

Experimental Protocols

In vitro HTRF Assay for MCL1 Inhibition:

The in vitro potency of this compound was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This competitive binding assay measures the ability of the compound to displace a fluorescently labeled tracer from the MCL1 protein. The resulting signal is inversely proportional to the binding affinity of the compound. The inhibitory constant (Ki) is then calculated from the IC50 value.

Caspase-Glo® Cellular Assay:

To assess the pro-apoptotic activity of this compound in a cellular context, a Caspase-Glo® assay was utilized with MOLP-8 and KMS12PE cell lines. This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. An increase in luminescence indicates an increase in caspase activity and, therefore, apoptosis. The half-maximal activity concentration (AC50) is determined from the dose-response curve.

Safe Handling and Disposal Plan

Safe handling of this compound requires a controlled environment and strict adherence to procedural steps to minimize exposure risk.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent, disposable material.

  • Weighing: Weigh the solid compound in a ventilated balance enclosure to prevent the generation of dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.

Emergency Procedures:

  • Inhalation: Move the subject to fresh air. If necessary, provide artificial respiration.

  • Skin or Eye Contact: Flush with large amounts of water. Remove contaminated clothing and wash it before reuse.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Plan:

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect all solid waste, including unused compound and contaminated disposables (e.g., gloves, absorbent paper), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed waste container.

  • Disposal Route: All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Don_PPE Don Appropriate PPE Prep_Workspace Prepare Workspace in Fume Hood Don_PPE->Prep_Workspace Ensure safety first Weigh_Solid Weigh Solid Compound Prep_Workspace->Weigh_Solid Proceed to handling Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution If making solutions Decontaminate Decontaminate Surfaces & Equipment Weigh_Solid->Decontaminate After handling solid Prepare_Solution->Decontaminate After experiment Wash_Hands Wash Hands & Exposed Skin Decontaminate->Wash_Hands Final personal step Collect_Waste Collect & Segregate Waste Wash_Hands->Collect_Waste After personal cleanup Dispose_Hazardous Dispose as Hazardous Waste Collect_Waste->Dispose_Hazardous Follow regulations

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.